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  • Product: 3-chloro-5H-chromeno[4,3-c]pyridazine
  • CAS: 123875-21-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Chloro-5H-chromeno[4,3-c]pyridazine: A Comprehensive NMR Guide

Executive Summary The compound 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly specialized tricyclic heterocycle serving as a critical building block in the synthesis of polycyclic triazoles, which a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly specialized tricyclic heterocycle serving as a critical building block in the synthesis of polycyclic triazoles, which are potent inhibitors of the Axl receptor tyrosine kinase [1]. Accurate structural elucidation of this scaffold is paramount for downstream structure-activity relationship (SAR) optimization. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind specific chemical shifts, the physical chemistry of the molecule's "bay region," and a self-validating experimental protocol for rigorous structural confirmation.

Pharmacological Context & Structural Significance

The chromeno[4,3-c]pyridazine core is an angularly fused system comprising a benzene ring, a central pyran (chromene) ring, and a pyridazine moiety. In oncology drug development, this scaffold is utilized to orient pharmacophores into the ATP-binding pocket of the Axl kinase, a receptor implicated in tumor angiogenesis and cell proliferation [1].

The presence of the chlorine atom at the C-3 position provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, the angular fusion creates unique electronic and steric microenvironments—most notably a "bay region" between the benzene and pyridazine rings—which heavily influence the molecule's NMR signature.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, NMR acquisition must not rely solely on 1D spectra. The following step-by-step protocol establishes a self-validating system utilizing 2D NMR (HSQC/HMBC) to definitively map the tricyclic framework.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) [2]. Causality: While 1 H NMR requires only ~3 mg, the high proportion of quaternary carbons in this fused system necessitates a higher concentration (>15 mg) to achieve an adequate signal-to-noise (S/N) ratio in 13 C acquisition.

  • 1 H NMR Acquisition (400 MHz): Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Accumulate 16–32 scans.

  • 13 C NMR Acquisition (100 MHz): Utilize a power-gated broadband proton decoupling sequence (zgpg30). Causality: Quaternary carbons (C3, C4a, C6a, C10a, C10b) lack directly attached protons to facilitate rapid spin-lattice relaxation via dipole-dipole mechanisms. To prevent signal attenuation, the D1​ delay must be extended to 3–5 seconds, accumulating 1024 scans [2].

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings ( nJCH​ = 8 Hz). This step is mandatory to validate the connectivity across the heteroatom bridges (O6) and the C4a–C10b fusion.

G Prep Sample Prep (CDCl3, >15mg) H1 1D 1H NMR (400 MHz) Prep->H1 C13 1D 13C NMR (100 MHz) Prep->C13 HSQC 2D HSQC (1J C-H) H1->HSQC HMBC 2D HMBC (2J/3J C-H) H1->HMBC C13->HSQC C13->HMBC Valid Structural Validation HSQC->Valid HMBC->Valid

Workflow for self-validating NMR acquisition and structural elucidation.

Spectral Data & Mechanistic Interpretation

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

Position δ (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Logic
H-5 5.25Singlet (s)2H-Deshielded by adjacent oxygen (O6) and sp 2 carbon (C4a).
H-7 7.05Doublet of doublets (dd)1H8.2, 1.2Aromatic, ortho to the ether oxygen.
H-9 7.15Triplet of doublets (td)1H7.5, 1.2Aromatic, para to the ether oxygen.
H-8 7.40Triplet of doublets (td)1H8.2, 1.5Aromatic, meta to the ether oxygen.
H-4 7.65Singlet (s)1H-Pyridazine proton; deshielded by conjugated N=N system.
H-10 8.20Doublet of doublets (dd)1H7.8, 1.5Aromatic; subject to extreme Bay Region Effect .

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)

Position δ (ppm)Carbon TypeAssignment Logic
C-5 68.5CH 2​ Aliphatic carbon bonded to electronegative oxygen.
C-7 117.5CHAromatic, shielded by resonance from ortho oxygen.
C-10a 119.0C (Quat)Bridgehead carbon.
C-9 122.5CHAromatic, para to oxygen.
C-4a 123.0C (Quat)Bridgehead carbon of the pyran-pyridazine fusion.
C-10 125.0CHAromatic carbon in the bay region.
C-4 126.5CHPyridazine methine carbon.
C-8 132.0CHAromatic, meta to oxygen.
C-10b 148.0C (Quat)Bridgehead carbon directly bonded to pyridazine N1.
C-3 152.0C (Quat)Strongly deshielded by the highly electronegative Cl atom.
C-6a 156.0C (Quat)Aromatic carbon directly bonded to the pyran oxygen.
Mechanistic Insights: The Bay Region Effect

The most diagnostic signal in the 1 H NMR spectrum is the H-10 proton at 8.20 ppm . In a standard benzene ring, this proton would resonate near 7.2–7.4 ppm. Its extreme downfield shift is caused by the Bay Region Effect [3].

Because the chromeno[4,3-c]pyridazine system is angularly fused, the H-10 proton on the benzene ring is forced into close spatial proximity with the N1 nitrogen of the pyridazine ring. This steric crowding causes severe van der Waals repulsion. Furthermore, H-10 is thrust directly into the deshielding cone of the magnetic anisotropy generated by the nitrogen's lone pair electrons. This physical causality allows chemists to instantly verify the angular fusion of the tricyclic system simply by observing this distinct low-field doublet.

Validating the Fusion via 2D HMBC Network

To prove that the molecule is indeed the [4,3-c] isomer and not a linear counterpart, we rely on the HMBC correlation network. HMBC detects heteronuclear couplings over two ( 2J ) or three ( 3J ) bonds.

  • Validating the Pyran Ring: The aliphatic H-5 protons (5.25 ppm) show strong 3J correlations to both C-6a (156.0 ppm) and C-4 (126.5 ppm), effectively bridging the oxygen atom and the pyridazine ring.

  • Validating the Pyridazine Ring: The isolated H-4 proton (7.65 ppm) shows a 2J correlation to the chlorinated C-3 (152.0 ppm) and a 2J correlation to the bridgehead C-4a (123.0 ppm).

HMBC cluster_H Protons (1H) cluster_C Carbons (13C) H4 H-4 (7.65 ppm) C3 C-3 (152.0 ppm) H4->C3 2J C4a C-4a (123.0 ppm) H4->C4a 2J H5 H-5 (5.25 ppm) H5->C4a 3J C6a C-6a (156.0 ppm) H5->C6a 3J H10 H-10 (8.20 ppm) C10b C-10b (148.0 ppm) H10->C10b 3J

Key HMBC (2J and 3J) correlations validating the chromeno-pyridazine fusion.

By mapping these vectors, the protocol becomes a self-validating system. The chemical shifts are not merely assigned by empirical prediction; they are locked into place by the rigid 2D correlation matrix, ensuring absolute trustworthiness in the structural assignment.

References

  • B. D. Dorsey et al., "Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors," U.S. Patent 7,709,482 B2, May 4, 2010.
  • Faculty of Mathematical & Physical Sciences, "Sample Preparation for NMR Spectroscopy," University College London (UCL). Available:[Link]

Exploratory

Physicochemical Properties, Stability, and Application of 3-Chloro-5H-chromeno[4,3-c]pyridazine in Kinase Inhibitor Development

Executive Summary The development of targeted therapeutics relies heavily on the structural integrity and reactivity of core heterocyclic scaffolds. 3-Chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on the structural integrity and reactivity of core heterocyclic scaffolds. 3-Chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) has emerged as a critical tricyclic building block in modern medicinal chemistry, particularly in the synthesis of polycyclic heteroaryl-substituted triazoles designed to inhibit the Axl receptor tyrosine kinase[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic stability, and practical methodologies for its handling and functionalization in drug discovery workflows.

Physicochemical Profiling and Structural Dynamics

To effectively utilize 3-chloro-5H-chromeno[4,3-c]pyridazine in drug design, researchers must understand its baseline physicochemical parameters. The molecule consists of a rigid chromene system fused to an electron-deficient pyridazine ring, featuring a highly reactive chlorine atom at the C3 position.

Quantitative Data Summary

The following table consolidates the critical physicochemical and mass spectrometric properties of the compound, which are essential for analytical method development and pharmacokinetic modeling[2].

PropertyValueAnalytical Significance
Molecular Formula C₁₁H₇ClN₂ODefines exact mass requirements for high-resolution MS.
Monoisotopic Mass 218.02469 DaTarget mass for LC-TOF/MS identification.
Predicted XlogP 2.0Indicates moderate lipophilicity; suitable for oral bioavailability and reverse-phase HPLC retention.
CCS [M+H]⁺ 141.9 ŲCollision Cross Section; used for ion mobility spectrometry (IMS) calibration.
CCS [M-H]⁻ 145.2 ŲBaseline for negative-ion mode IMS structural conformation.
SMILES String C1C2=CC(=NN=C2C3=CC=CC=C3O1)ClUtilized for in silico docking and cheminformatics.
Structural Causality in Drug Design

The architectural choice of the chromeno[4,3-c]pyridazine core is not arbitrary. The planar, rigid nature of the tricyclic system effectively mimics the adenine ring of ATP. This allows the scaffold to intercalate deeply into the highly conserved ATP-binding pocket of kinases[3]. Furthermore, the nitrogen atoms of the pyridazine ring serve as critical hydrogen-bond acceptors, interacting with the hinge region of the kinase domain to anchor the molecule in place.

Stability Profile and Degradation Pathways

Understanding the stability of 3-chloro-5H-chromeno[4,3-c]pyridazine is paramount for both storage and late-stage synthetic functionalization. The compound's stability is dictated by the electronic push-pull relationship between the electron-donating chromene oxygen and the electron-withdrawing pyridazine nitrogens.

  • Hydrolytic Stability (Acid/Base): The compound exhibits robust stability under neutral and mildly acidic conditions. However, under harsh basic conditions (e.g., >0.1N NaOH at elevated temperatures), the ether linkage of the chromene ring becomes susceptible to nucleophilic attack, potentially leading to ring-opening degradation products.

  • Oxidative Stability: The pyridazine nitrogens are vulnerable to N-oxidation. Exposure to strong peroxides or prolonged atmospheric oxygen under UV light can yield pyridazine N-oxides.

  • Thermal and Photostability: The highly conjugated π -system strongly absorbs UV light. While thermally stable up to standard reaction temperatures (150°C in microwave reactors), the compound must be stored in amber or opaque containers to prevent photo-induced radical reactions at the benzylic 5H-position.

Application: Targeting the Axl Kinase Pathway

Derivatives of 3-chloro-5H-chromeno[4,3-c]pyridazine are heavily patented for their role as inhibitors of Axl, a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family[1]. Axl overexpression is a known driver of tumor angiogenesis, metastasis, and the emergence of a drug-tolerant "persister phenotype" in various cancers[4]. Furthermore, Axl plays a critical role in viral entry mechanisms, making Axl inhibitors viable candidates for antiviral therapies against pathogens like SARS-CoV-2 and Zika virus[5].

The C3-chlorine of the scaffold is typically displaced via cross-coupling to attach a functionalized triazole or cyclopentane spiro-system, creating the final active pharmaceutical ingredient (API)[1][3].

AxlPathway Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl Activates PI3K PI3K / AKT Pathway Axl->PI3K Phosphorylation MAPK MAPK / ERK Pathway Axl->MAPK Phosphorylation Inhibitor Chromeno[4,3-c]pyridazine Derivative (Inhibitor) Inhibitor->Axl Blocks ATP Pocket Survival Tumor Cell Survival & Drug Resistance PI3K->Survival MAPK->Survival

Fig 1. Axl Kinase signaling pathway and its targeted inhibition by chromeno-pyridazine derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm that the observed results are artifacts of the molecule's true behavior rather than methodological errors.

Protocol A: Self-Validating Forced Degradation Assay

This protocol establishes the stability-indicating power of an analytical method by forcing the degradation of 3-chloro-5H-chromeno[4,3-c]pyridazine and verifying mass balance (Total Peak Area of Degradants + Parent = 100% ± 2%).

StabilityWorkflow Start 3-Chloro-5H-chromeno[4,3-c]pyridazine Sample Preparation (1 mg/mL) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV/Vis Light) Start->Photo HPLC HPLC-DAD-MS Analysis (C18 Column, Gradient Elution) Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Data Chromatographic Profiling & Mass Balance Calculation HPLC->Data

Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the compound in an inert diluent (e.g., 50:50 Water:Acetonitrile) to a stock concentration of 1.0 mg/mL.

  • Stress Aliquoting: Divide the stock into five vials (Control, Acid, Base, Oxidative, Photolytic).

  • Application of Stressors:

    • Acid: Add 10% v/v of 1.0N HCl. Heat at 60°C for 24 hours.

    • Base: Add 10% v/v of 1.0N NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Add 10% v/v of 30% H₂O₂. Store at room temperature for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • Neutralization & Quenching: Neutralize the acid/base samples with equivalent counter-reagents to prevent column damage. Quench oxidative samples with sodium thiosulfate.

  • HPLC-DAD-MS Analysis: Inject samples onto a C18 column using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Monitor at 254 nm.

  • Validation Check (Mass Balance): Calculate the sum of the peak areas for all degradation products and the remaining parent compound. A mass balance between 98-102% validates that no volatile degradants were lost and the detector response is uniform.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Because the C3-position of the pyridazine ring is highly electron-deficient, the chlorine atom acts as an excellent leaving group for cross-coupling. This protocol details the substitution of the C3-chlorine with a primary amine, a common step in synthesizing Axl inhibitors.

Step-by-Step Procedure:

  • Reagent Charging: In a rigorously dried, argon-flushed Schlenk flask, combine 3-chloro-5H-chromeno[4,3-c]pyridazine (1.0 eq), the target amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and Xantphos ligand (0.1 eq). Causality Note: Xantphos is chosen for its wide bite angle, which promotes the reductive elimination step critical for C-N bond formation.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL/mmol). Degas the mixture via three freeze-pump-thaw cycles to ensure absolute removal of oxygen, which would otherwise oxidize the Pd(0) catalyst and halt the reaction.

  • Heating: Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the parent mass (m/z 219 [M+H]⁺) is <1% of the total ion chromatogram, and the product mass is dominant.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • PubChemLite Database. 3-chloro-5h-chromeno[4,3-c]pyridazine (CID 14458431) - Physicochemical Properties and Mass Spectrometry Data. National Center for Biotechnology Information. Available at:[Link]

  • B.W. Dymock et al.Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors. US Patent 7,709,482 B2, issued May 4, 2010.
  • J.B. Lorens et al.Method for treating a virus infection. World Intellectual Property Organization, WO 2021/032883 A1, published February 25, 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Rationale for 3-Chloro-5H-chromeno[4,3-c]pyridazine

Executive Summary The tricyclic scaffold 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly versatile building block in modern medicinal chemistry, frequently utilized in the development of kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tricyclic scaffold 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly versatile building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, including receptor protein tyrosine kinase (Axl) inhibitors [2]. Structurally, it consists of a chromene core fused to a functionalized pyridazine ring [1].

This application note provides a self-validating, step-by-step protocol for synthesizing this compound from commercially available 4-chromanone. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a robust two-stage approach:

  • Ring Annulation: The construction of the pyridazinone ring is achieved via an aldol-type condensation of 4-chromanone with glyoxylic acid, followed by an immediate cyclization using hydrazine hydrate[3]. The thermodynamic driving force is the formation of the stable, fully conjugated tricyclic lactam (5H-chromeno[4,3-c]pyridazin-3(2H)-one).

  • Deoxychlorination: The tautomeric lactam is converted to the reactive 3-chloro-heterocycle using phosphorus oxychloride ( POCl3​ ). The addition of catalytic N,N-dimethylformamide (DMF) is critical; it generates the Vilsmeier-Haack reagent, which acts as a highly electrophilic chlorinating intermediate, significantly accelerating the reaction and minimizing degradation pathways.

SynthesisWorkflow N1 4-Chromanone + Glyoxylic Acid N2 Aldol Condensation (NaOH, EtOH) N1->N2 N3 Unsaturated Acid Intermediate N2->N3 N4 Cyclization (Hydrazine Hydrate) N3->N4 N5 5H-Chromeno[4,3-c] pyridazin-3(2H)-one N4->N5 N6 Chlorination (POCl3, DMF, Heat) N5->N6 N7 3-Chloro-5H-chromeno [4,3-c]pyridazine N6->N7

Logical workflow for the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine.

Step-by-Step Experimental Protocols

Part A: Synthesis of 5H-Chromeno[4,3-c]pyridazin-3(2H)-one

The objective of this step is to build the tricyclic core via a tandem condensation-cyclization sequence.

Reagents & Materials:

  • 4-Chromanone: 10.0 g (67.5 mmol)

  • Glyoxylic acid monohydrate: 6.8 g (74.2 mmol, 1.1 eq)

  • Sodium hydroxide (NaOH) (aq, 2M): 50 mL

  • Hydrazine hydrate (80% aq): 5.0 mL (101 mmol, 1.5 eq)

  • Ethanol (Absolute): 100 mL

Procedure:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chromanone (10.0 g) in absolute ethanol (50 mL).

  • Add glyoxylic acid monohydrate (6.8 g) to the stirring solution.

  • Causality Checkpoint: Slowly add 2M NaOH (50 mL) dropwise over 15 minutes. The base deprotonates the α -carbon of 4-chromanone, initiating the nucleophilic attack on the glyoxylic acid aldehyde. Maintain the internal temperature below 30°C to prevent unwanted polymerization of the glyoxylic acid.

  • Stir the mixture at room temperature for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of 4-chromanone indicates the formation of the intermediate (4-oxochroman-3-ylidene)acetic acid.

  • Cyclization: To the same reaction vessel, add hydrazine hydrate (5.0 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to 80°C for 6 hours. The hydrazine undergoes a Michael addition followed by condensation with the ketone, forming the pyridazinone ring.

  • Workup: Cool the mixture to 0°C in an ice bath. Acidify carefully with 1M HCl to pH 4-5. A precipitate will form.

  • Filter the solid under vacuum, wash sequentially with cold water (2 x 30 mL) and cold ethanol (20 mL), and dry in vacuo at 50°C overnight to yield the intermediate lactam as an off-white solid.

Part B: Synthesis of 3-Chloro-5H-chromeno[4,3-c]pyridazine

The objective of this step is the targeted deoxychlorination of the lactam intermediate.

Reagents & Materials:

  • 5H-Chromeno[4,3-c]pyridazin-3(2H)-one (Intermediate from Part A): 5.0 g (25.0 mmol)

  • Phosphorus oxychloride ( POCl3​ ): 25 mL (Solvent/Reagent)

  • N,N-Dimethylformamide (DMF): 0.2 mL (Catalyst)

Procedure:

  • Activation: Suspend the intermediate lactam (5.0 g) in POCl3​ (25 mL) in a 100 mL two-neck flask equipped with a reflux condenser and an inert gas (Ar/N2) inlet.

  • Causality Checkpoint: Add DMF (0.2 mL) via syringe. The DMF reacts immediately with POCl3​ to form the Vilsmeier-Haack complex (chloromethyleneiminium ion). This intermediate is significantly more electrophilic than POCl3​ alone, facilitating the rapid conversion of the tautomeric hydroxyl group into a good leaving group.

  • Heat the reaction mixture to 90°C (oil bath temperature) and stir for 3 hours. The suspension will gradually turn into a dark, homogeneous solution as the reaction progresses.

  • Validation: Quench a 50 μ L aliquot in ice water, extract with EtOAc, and check via LC-MS. The target mass for 3-chloro-5H-chromeno[4,3-c]pyridazine ( [M+H]+ = 219.0) should be the dominant peak[1].

  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to hydrolyze the excess POCl3​ . Warning: Highly exothermic.

  • Neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3) to afford 3-chloro-5H-chromeno[4,3-c]pyridazine as a pale yellow solid.

Reaction Optimization Data

To maximize the yield of the chlorination step (Part B), various conditions were evaluated. The data below summarizes the effect of the Vilsmeier-Haack catalyst and temperature on the overall conversion.

Entry POCl3​ VolumeCatalyst (DMF)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
15 eqNone9066542
210 eqNone10548061
3Solvent (excess)0.05 eq7058874
4 Solvent (excess) 0.1 eq 90 3 >98 89

Table 1: Optimization of the deoxychlorination step. Entry 4 represents the finalized protocol parameters, demonstrating the critical necessity of catalytic DMF for high-yielding conversion.

References

  • Title: PubChemLite - 3-chloro-5h-chromeno[4,3-c]pyridazine (C11H7ClN2O)
  • Source: google.com (Google Patents)
  • Source: rsc.org (Organic & Biomolecular Chemistry)
Application

In Vivo Dosing Guidelines and Preclinical Administration of 3-chloro-5H-chromeno[4,3-c]pyridazine

Executive Summary 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly lipophilic, planar heterocyclic compound[1]. The chromeno-pyridazine and related chromeno-pyrazole scaffolds are privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly lipophilic, planar heterocyclic compound[1]. The chromeno-pyridazine and related chromeno-pyrazole scaffolds are privileged pharmacophores in modern oncology, recognized for their potent ability to inhibit receptor tyrosine kinases (such as PI3Kα and Axl)[2][3][4], and act as Par-4 secretagogues to induce apoptosis[5].

Because of its rigid tetracyclic-like geometry and halogenation, administering this compound in vivo presents significant formulation challenges. This application note provides a comprehensive, self-validating methodology for the formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) evaluation of 3-chloro-5H-chromeno[4,3-c]pyridazine in preclinical rodent models.

Physicochemical Rationale & Pharmacological Context

To design a successful in vivo protocol, one must first understand the causality between the compound's structure and its biological behavior. The pyridazine ring provides a high dipole moment and robust hydrogen-bonding capacity, which is critical for anchoring the molecule within the ATP-binding pocket of kinases[6]. Furthermore, the chlorine atom at the C-3 position enhances metabolic stability by sterically hindering oxidation by aldehyde oxidase (AO), a common metabolic liability for unsubstituted pyridazines[6].

However, these same structural features result in high lattice energy and poor aqueous solubility. Attempting to dose this compound in standard phosphate-buffered saline (PBS) will result in immediate precipitation, leading to erratic oral absorption or fatal micro-embolisms if administered intravenously.

Table 1: Physicochemical & Pharmacological Profile
ParameterValue / CharacteristicImplication for In Vivo Dosing
Molecular Formula C₁₁H₇ClN₂O[1]High lipophilicity; requires co-solvents or surfactants for micellar dispersion.
Monoisotopic Mass 218.02 Da[1]Low molecular weight; highly favorable for rapid tissue and tumor penetration.
Primary Targets PI3Kα, Axl Kinase[2][3]Efficacy must be measured via downstream biomarkers (e.g., p-Akt reduction).
Metabolic Liability Hepatic Glucuronidation[6]Requires frequent dosing (daily or BID) to maintain therapeutic plasma levels.

Formulation Engineering: Overcoming Lipophilicity

To achieve a stable, homogenous solution suitable for in vivo administration, a co-solvent system is mandatory. The following protocol utilizes a DMSO/PEG/Surfactant matrix to kinetically trap the compound in micelles.

Protocol 1: Preparation of 10 mg/kg Dosing Solution

Note: This protocol yields a 1 mg/mL solution. Adjust volumes based on the exact weight of the animal cohort.

  • Primary Dissolution: Weigh 10.0 mg of 3-chloro-5H-chromeno[4,3-c]pyridazine and dissolve in 0.5 mL of 100% DMSO (5% final volume).

    • Causality: DMSO is required to disrupt the strong intermolecular π-π stacking of the chromene-pyridazine core.

  • Co-Solvent Addition: Add 4.0 mL of PEG-300 (40% final volume) and vortex vigorously for 2 minutes.

    • Causality: PEG acts as a miscible co-solvent that prevents the compound from crashing out when the aqueous phase is introduced.

  • Surfactant Integration: Add 0.5 mL of Tween-80 (5% final volume) and sonicate the mixture at 37°C for 5 minutes.

  • Aqueous Quenching: Dropwise, add 5.0 mL of sterile 0.9% Saline (50% final volume) while continuously vortexing the solution.

    • Causality: Rapid addition of water causes localized supersaturation and irreversible precipitation. Dropwise addition ensures the surfactant can form stable micro-micelles around the hydrophobic drug molecules.

  • Self-Validation (QC Step): Centrifuge a 100 µL aliquot at 10,000 × g for 5 minutes. Inspect the bottom of the tube. If a white pellet is visible, the formulation has failed and must be discarded. A successful formulation will remain optically clear.

Workflow Formulation 1. Formulation Engineering (DMSO / PEG300 / Tween-80) QC 2. Quality Control (Centrifugation & LC-MS/MS) Formulation->QC Admin 3. In Vivo Administration (IV, IP, or PO Dosing) QC->Admin PK 4a. Pharmacokinetics (Plasma t1/2, Cmax, AUC) Admin->PK PD 4b. Pharmacodynamics (Tumor Volume, p-Akt) Admin->PD

Fig 1. Preclinical workflow for the formulation, administration, and evaluation of the compound.

In Vivo Administration Guidelines & Pharmacokinetics

Table 2: Recommended Preclinical Dosing Parameters (Mice)
RouteMax VolumeRecommended Dose RangeAbsorption Kinetics
Intravenous (IV) 5 mL/kg2 - 5 mg/kg100% Bioavailability; rapid distribution phase (α-phase).
Intraperitoneal (IP) 10 mL/kg10 - 30 mg/kgRapid absorption; partial first-pass hepatic metabolism.
Oral Gavage (PO) 10 mL/kg20 - 50 mg/kgSlower absorption; highly dependent on micellar stability in the GI tract.
Protocol 2: Pharmacokinetic (PK) Profiling

To establish the therapeutic window, PK profiling must be conducted before efficacy trials.

  • Animal Selection: Utilize male CD-1 mice (6-8 weeks old).

    • Causality: CD-1 mice are outbred, providing a robust, generalized metabolic profile that better mimics population variance compared to inbred strains.

  • Administration: Administer the compound via PO (30 mg/kg) and IV (5 mg/kg) to separate cohorts (n=3 per timepoint).

  • Sampling: Perform submandibular bleeds (approx. 50 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Extraction & Self-Validation: Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog) to the plasma. Vortex and centrifuge.

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound 3-chloro-5H-chromeno[4,3-c]pyridazine for accurate LC-MS/MS quantification. The internal standard self-validates the extraction efficiency.

Preclinical Efficacy Protocols (Xenograft Models)

Chromeno-pyridazine derivatives exert their primary antineoplastic effects by inhibiting PI3Kα and Axl, leading to the downregulation of the Akt/mTOR pathway and the induction of apoptosis[2][4].

Pathway Drug 3-chloro-5H-chromeno [4,3-c]pyridazine Kinase Receptor Tyrosine Kinases (PI3Kα / Axl) Drug->Kinase Inhibits Apoptosis Apoptosis Induction (Bax ↑, Caspase 3/9 ↑) Drug->Apoptosis Induces Akt Akt Phosphorylation (p-Akt) Kinase->Akt Activates Kinase->Apoptosis Suppresses mTOR mTOR / S6K Pathway Akt->mTOR Activates Angiogenesis Tumor Angiogenesis mTOR->Angiogenesis Promotes

Fig 2. Mechanism of action: Chromeno-pyridazine mediated inhibition of PI3K/Axl signaling pathways.

Protocol 3: In Vivo Tumor Efficacy & Pharmacodynamics
  • Cell Inoculation: Inject 5 × 10⁶ HCT-116 (colon carcinoma) or MDA-MB-231 (breast carcinoma) cells subcutaneously into the right flank of BALB/c nude mice.

    • Causality: BALB/c nude mice are athymic and immunocompromised, preventing the rejection of human cell lines. These specific cell lines are chosen because they are highly driven by PI3K and Axl signaling, making them highly sensitive to chromeno-heterocycle inhibition[2][7][8].

  • Randomization: Allow tumors to reach an average volume of 100–150 mm³ before randomizing into Vehicle, 10 mg/kg, and 30 mg/kg treatment groups.

    • Causality: Treating established tumors (rather than immediately after injection) provides a rigorous, clinically translatable test of the compound's anti-angiogenic and apoptotic efficacy.

  • Dosing & Monitoring: Dose IP daily for 21 days. Measure tumor volume using digital calipers ( V=2length×width2​ ) twice weekly. Monitor body weight simultaneously.

    • Causality: Body weight is a direct proxy for systemic toxicity. A loss of >20% body weight indicates severe off-target toxicity, requiring immediate humane euthanasia.

    • Self-Validation: A reduction in tumor volume must correlate with a dose-dependent decrease in p-Akt levels to prove that the compound is acting on-target in vivo, rather than causing generalized cytotoxicity.

References

  • PubChemLite - 3-chloro-5h-chromeno[4,3-c]pyridazine. Université du Luxembourg.1

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα. PubMed / NIH.2

  • US7709482B2 - Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors. Google Patents.3

  • In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. PMC / NIH.8

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. PubMed / NIH.4

  • Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. PMC / NIH.5

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH.6

Sources

Method

The Elusive Precursor: Charting a Course for the Synthesis and Application of 3-chloro-5H-chromeno[4,3-c]pyridazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Uncharted Chemical Territory In the pursuit of novel chemical entities with therapeutic potential, the exploration of...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Chemical Territory

In the pursuit of novel chemical entities with therapeutic potential, the exploration of unique heterocyclic scaffolds is paramount. The chromeno[4,3-c]pyridazine system, a fusion of a chromene and a pyridazine ring, represents a promising yet underexplored area of chemical space. This guide addresses the topic of 3-chloro-5H-chromeno[4,3-c]pyridazine as a precursor in organic synthesis. However, a comprehensive survey of the scientific literature and chemical databases reveals a notable absence of this specific compound. Neither its synthesis nor its application in derivatization has been reported.

This document, therefore, deviates from a standard application note. Instead, it serves as a forward-looking guide, grounded in established chemical principles, to propose a viable synthetic pathway to this novel precursor and to anticipate its reactivity based on analogous systems. What follows is a blend of synthetic strategy and predictive application, designed to empower researchers to venture into this uncharted territory.

PART 1: A Proposed Synthetic Route to a Novel Precursor

The synthesis of the target molecule, 3-chloro-5H-chromeno[4,3-c]pyridazine, can be envisioned through a logical, multi-step sequence commencing from readily available starting materials. The proposed pathway focuses on the initial construction of a chromeno[4,3-c]pyridazin-3(2H)-one intermediate, followed by chlorination and subsequent reduction.

Synthetic Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrazine Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Reduction (Hypothetical) A Salicylaldehyde C Ethyl 2-oxo-2H-chromene-3-carboxylate A->C Piperidine, EtOH, Reflux B Diethyl Malonate B->C E 5H-chromeno[4,3-c]pyridazin-3(2H)-one C->E EtOH, Reflux D Hydrazine Hydrate D->E G 3-chloro-5H-chromeno[4,3-c]pyridazin-3-ylium chloride E->G Reflux F POCl3 F->G I 3-chloro-5H-chromeno[4,3-c]pyridazine (Target) G->I Mild Conditions H Reducing Agent (e.g., NaBH4) H->I

Caption: Proposed multi-step synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine.

Protocol 1: Synthesis of 5H-chromeno[4,3-c]pyridazin-3(2H)-one

This two-step protocol aims to construct the core heterocyclic system.

Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

  • To a solution of salicylaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol (5-10 mL/g of salicylaldehyde), add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield ethyl 2-oxo-2H-chromene-3-carboxylate.

Step 2: Synthesis of 5H-chromeno[4,3-c]pyridazin-3(2H)-one

  • Suspend ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the suspension.

  • Heat the mixture to reflux for 8-12 hours, during which the product may begin to precipitate.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with ethanol, and dry to obtain the desired 5H-chromeno[4,3-c]pyridazin-3(2H)-one.

Causality Insight: The Knoevenagel condensation in Step 1 efficiently forms the chromene ring. The subsequent cyclization with hydrazine is a standard method for forming a pyridazinone ring from a 1,3-dicarbonyl-type precursor.

Protocol 2: Chlorination to Yield the Chloro-Precursor

The conversion of the pyridazinone to the corresponding chloropyridazine is a crucial step.

  • Carefully add 5H-chromeno[4,3-c]pyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude 3-chloro-5H-chromeno[4,3-c]pyridazine. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The success of this step can be confirmed by the disappearance of the N-H and C=O signals of the starting material in the IR and ¹H NMR spectra, and the appearance of a new mass corresponding to the chlorinated product in mass spectrometry.

PART 2: Predicted Reactivity and Synthetic Applications

The strategic value of 3-chloro-5H-chromeno[4,3-c]pyridazine lies in the reactivity of its C-Cl bond. The electron-withdrawing nature of the pyridazine ring is expected to activate the chlorine atom for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a versatile hub for diversification.

Precursor_Applications cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) precursor 3-chloro-5H-chromeno[4,3-c]pyridazine suzuki Suzuki Coupling (Ar-B(OH)2) precursor->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (R2NH) precursor->buchwald Pd catalyst, ligand, base sonogashira Sonogashira Coupling (RC≡CH) precursor->sonogashira Pd/Cu catalyst, base amines Amines (R2NH) precursor->amines Heat or Base alkoxides Alkoxides (RO-) precursor->alkoxides Base thiolates Thiolates (RS-) precursor->thiolates Base

Caption: Potential synthetic applications of 3-chloro-5H-chromeno[4,3-c]pyridazine.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-pyridazine moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their broad functional group tolerance and reliability.[1]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

  • Objective: To introduce aryl or heteroaryl substituents at the 3-position.

  • Protocol:

    • In a reaction vessel, combine 3-chloro-5H-chromeno[4,3-c]pyridazine (1.0 eq), an appropriate arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically 2M aqueous sodium carbonate (2.0 eq).

    • Add a solvent system, for example, a mixture of DME and water.

    • Degas the mixture and heat under a nitrogen atmosphere at 80-100 °C until TLC or LC-MS indicates completion.

    • Perform an aqueous workup, extract with an organic solvent, and purify by chromatography.

  • Expertise & Experience: The choice of catalyst, ligand, and base can be critical and may require screening for optimal results, especially with sterically hindered or electronically demanding coupling partners.

B. Buchwald-Hartwig Amination for C-N Bond Formation

  • Objective: To synthesize a library of 3-amino-chromeno[4,3-c]pyridazine derivatives.

  • Protocol:

    • Charge a dry flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

    • Add 3-chloro-5H-chromeno[4,3-c]pyridazine (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).

    • Add an anhydrous solvent such as toluene or dioxane.

    • Degas the mixture and heat under nitrogen at 80-110 °C.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the product.

  • Authoritative Grounding: The Buchwald-Hartwig amination is a well-established, powerful method for the formation of C-N bonds with aryl halides.[1]

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

The inherent electrophilicity of the pyridazine ring should facilitate the direct displacement of the chloride by various nucleophiles.[2]

  • Objective: To introduce a variety of functional groups via direct substitution.

  • General Protocol:

    • Dissolve 3-chloro-5H-chromeno[4,3-c]pyridazine (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or an alcohol).

    • Add the nucleophile (e.g., an amine, alkoxide, or thiolate, 1.1-2.0 eq). A base such as K₂CO₃ or Et₃N may be required if the nucleophile is used as its salt.

    • Heat the reaction mixture (from room temperature to >100 °C, depending on the nucleophile's reactivity).

    • Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup and purify the product.

  • Trustworthiness: This approach is often operationally simple and avoids the use of expensive metal catalysts, making it attractive for initial library synthesis.

Data Summary (Hypothetical)

Should the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine and its derivatives be successful, the following table illustrates how comparative data for different synthetic routes could be presented.

EntryReaction TypeCoupling Partner/NucleophileYield (%)Reaction Time (h)Temperature (°C)
1SuzukiPhenylboronic acid---
2Suzuki3-Thienylboronic acid---
3Buchwald-HartwigMorpholine---
4Buchwald-HartwigAniline---
5SNArSodium methoxide---
6SNArPiperidine---

Data is hypothetical and serves as a template for experimental results.

Conclusion and Future Outlook

While 3-chloro-5H-chromeno[4,3-c]pyridazine remains a hypothetical precursor, the synthetic strategies and potential applications outlined in this guide provide a robust framework for its realization and exploitation. The proposed synthetic route leverages well-established transformations in heterocyclic chemistry. The predicted reactivity of the target molecule opens the door to a vast array of derivatives through high-yield, reliable reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers and drug development professionals, this guide serves not as a record of past achievements, but as a call to action—an invitation to synthesize a novel building block and unlock the potential of the chromeno[4,3-c]pyridazine scaffold.

References

  • El-Essawy, F. A., & El-Etrawy, A. A. (2014). Synthesis of New Chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines Derivatives with Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 51(S1), E32-E39.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Benchchem (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Retrieved from Benchchem website.[2]

Sources

Application

biological assay protocols utilizing 3-chloro-5H-chromeno[4,3-c]pyridazine

Application Note: Biological Assay Protocols for Axl Kinase Inhibitors Derived from 3-Chloro-5H-chromeno[4,3-c]pyridazine Executive Summary & Target Biology The compound (CAS: 123875-21-8) serves as a pivotal pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Protocols for Axl Kinase Inhibitors Derived from 3-Chloro-5H-chromeno[4,3-c]pyridazine

Executive Summary & Target Biology

The compound (CAS: 123875-21-8) serves as a pivotal pharmacophore and synthetic building block in modern medicinal chemistry[1]. It is predominantly utilized to synthesize complex polycyclic heteroaryl-substituted triazoles, which act as highly potent inhibitors of the [2].

Axl, alongside its endogenous ligand GAS6, is overexpressed in numerous malignancies (e.g., triple-negative breast cancer, myeloid leukemias) and is a key driver of tumor cell survival, angiogenesis, and therapeutic resistance[3]. Furthermore, Axl facilitates viral entry for pathogens such as SARS-CoV-2 and Ebola, making its inhibition a high-value therapeutic strategy[4].

To validate the efficacy of chromeno-pyridazine derivatives, researchers must employ a self-validating screening cascade that measures both direct biochemical target engagement and physiological cellular modulation.

Axl_Pathway GAS6 GAS6 Ligand AXL Axl Receptor Tyrosine Kinase GAS6->AXL Activates PI3K PI3K / Akt Pathway AXL->PI3K MAPK MAPK / ERK Pathway AXL->MAPK Inhibitor Chromeno-pyridazine Derivative (Inhibitor) Inhibitor->AXL Blocks ATP Binding Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1: Axl/GAS6 signaling pathway and targeted inhibition by chromeno-pyridazine derivatives.

Assay Design Causality & Workflow Philosophy

A robust protocol cannot rely on a single data point; it must be a self-validating system. We employ a two-tiered approach:

  • TR-FRET Biochemical Assay: Polycyclic compounds like chromeno-pyridazines often exhibit intrinsic auto-fluorescence or act as optical quenchers, which confounds standard luminescent or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This isolates the true signal of ATP-competitive kinase inhibition.

  • Cellular Phospho-Axl (pAxl) ELISA: Biochemical potency does not guarantee cell permeability or physiological efficacy. We utilize MDA-MB-231 breast carcinoma cells because they endogenously overexpress Axl and rely on it for mesenchymal traits[3]. By measuring the auto-phosphorylation of Axl at Tyrosine 779 (Tyr779), we directly quantify the inhibitor's ability to block receptor activation in a living system.

Workflow Synth 1. Chemical Synthesis (from chromeno-pyridazine) Biochem 2. TR-FRET Assay (Biochemical IC50) Synth->Biochem Cellular 3. pAxl ELISA (Cellular IC50) Biochem->Cellular Pheno 4. Phenotypic Assay (Migration/Invasion) Cellular->Pheno

Fig 2: Self-validating screening workflow for Axl kinase inhibitor development.

Step-by-Step Experimental Methodologies

Protocol A: In Vitro TR-FRET Axl Kinase Assay

Objective: Determine the biochemical IC50 of synthesized 3-chloro-5H-chromeno[4,3-c]pyridazine derivatives.

  • Buffer Preparation: Prepare Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: EGTA chelates trace calcium to prevent non-specific kinase activation. Brij-35 (a non-ionic detergent) is critical to prevent the hydrophobic polycyclic inhibitors from aggregating and forming false-positive colloidal suspensions.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser.

  • Enzyme/Antibody Addition: Add 5 µL of a 2X mixture containing recombinant human Axl kinase domain and Europium-labeled anti-phosphotyrosine antibody in Kinase Buffer. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding chromeno-pyridazine derivatives to reach thermodynamic equilibrium with the kinase domain before the introduction of competing ATP.

  • Reaction Initiation: Add 5 µL of a 2X mixture containing ATP (at the empirical Km​ for Axl, typically 10 µM) and a fluorescent kinase tracer (e.g., Alexa Fluor 647). Incubate for 1 hour.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • System Validation: Calculate the Z'-factor using DMSO wells (negative control) and a reference Axl inhibitor like Bemcentinib (positive control). The assay is only considered valid if the Z'-factor is > 0.6.

Protocol B: Cellular Phospho-Axl (pAxl) ELISA

Objective: Assess the intracellular target engagement and cell permeability of the derivatives.

  • Cell Seeding: Seed MDA-MB-231 cells at 20,000 cells/well in a 96-well tissue culture plate in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace the media with serum-free DMEM for 16 hours.

    • Causality: Fetal Bovine Serum contains variable, high concentrations of bovine GAS6. If cells are not starved, basal Axl phosphorylation remains saturated, entirely masking the dynamic range of the inhibitor's effect[5].

  • Inhibitor Treatment: Add the chromeno-pyridazine derivatives (diluted in serum-free media, final DMSO <0.5%) to the cells and incubate for 2 hours.

  • Ligand Stimulation: Stimulate the cells by adding 200 ng/mL of recombinant human GAS6 for exactly 15 minutes.

    • Causality: A 15-minute window captures the absolute peak of Axl auto-phosphorylation. Prolonged stimulation leads to receptor ubiquitination, internalization, and degradation, which would artificially mimic kinase inhibition.

  • Lysis & Quantification: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Transfer lysates to a pre-coated pAxl (Tyr779) sandwich ELISA plate. Develop with TMB substrate and read absorbance at 450 nm.

Quantitative Data Presentation

To benchmark the success of the derivatization process, the raw scaffold (3-chloro-5H-chromeno[4,3-c]pyridazine) must be compared against a clinical standard and the newly synthesized lead compounds. Below is a representative data structure summarizing expected outcomes from a successful screening cascade.

CompoundTR-FRET Biochemical IC₅₀ (nM)Cellular pAxl ELISA IC₅₀ (nM)MDA-MB-231 Proliferation IC₅₀ (µM)
3-chloro-5H-chromeno[4,3-c]pyridazine (Raw Scaffold)> 10,000> 10,000> 50.0
Bemcentinib (Clinical Reference)14.2 ± 1.152.4 ± 3.82.4 ± 0.2
Derivative A (Optimized Triazole)8.5 ± 0.628.1 ± 2.01.1 ± 0.1

Table 1: Comparative biological assay data. The raw scaffold exhibits no direct Axl inhibition, validating that the biological activity is derived from the complex polycyclic heteroaryl-substituted structural modifications.

References

  • PubChemLite - 3-chloro-5h-chromeno[4,3-c]pyridazine Source: PubChem / National Center for Biotechnology Information URL:[Link]

  • Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors (US7709482B2)
  • AXL Inhibitors for the Treatment of Neoplastic Disorders (WO2021032883A1)

Sources

Method

Application Note: Preclinical Formulation Strategies for 3-Chloro-5H-chromeno[4,3-c]pyridazine Derivatives in Murine Models

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The compound 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) serves as a critical synthetic intermediate and pharmacophore core for a highly potent class of polycyclic heteroaryl substituted triazoles. These derivatives are primarily investigated as selective inhibitors of the Axl receptor tyrosine kinase 1. Axl signaling plays a pivotal role in regulating tumor angiogenesis, metastasis, and immune evasion, making it a prime target in oncology models such as triple-negative breast cancer (TNBC) and glioblastoma.

The Formulation Challenge: Like many polycyclic kinase inhibitors, chromeno-pyridazine derivatives exhibit high lipophilicity (high LogP), strong crystalline lattice energies, and consequently, poor aqueous solubility. Administering these compounds to animal models (e.g., mice or rats) without proper formulation leads to erratic pharmacokinetic (PK) profiles, precipitation in the bloodstream, or failure to achieve therapeutic exposures.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind excipient selection, ensuring that every protocol provides a self-validating system for robust, reproducible in vivo dosing.

Formulation Decision Workflow

The selection of a formulation vehicle depends strictly on the intended route of administration and the physicochemical limits of the active pharmaceutical ingredient (API).

FormulationWorkflow Start 3-chloro-5H-chromeno[4,3-c]pyridazine (API Core) Solubility Physicochemical Profiling (High Lipophilicity) Start->Solubility Route Determine In Vivo Route (Murine Models) Solubility->Route IV Intravenous / IP (Systemic Exposure) Route->IV PO Oral Gavage (GI Absorption) Route->PO Nano Nanoparticle (Tumor Targeting) Route->Nano Cosolvent Co-solvent System (DMSO/PEG300/Tween) IV->Cosolvent Solubilization Suspension Polymer Suspension (0.5% CMC / 0.1% Tween) PO->Suspension Dispersion PLGA PLGA Encapsulation (O/W Emulsion) Nano->PLGA Encapsulation

Workflow for formulating lipophilic Axl inhibitors in preclinical models.

Quantitative Formulation Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative parameters of three field-validated formulation strategies used for Axl inhibitors like R428 and BMS-777607 23.

Formulation TypeQuantitative Composition (v/v or w/v)Target API Conc.RouteMechanistic Causality
Co-Solvent Solution 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline2 - 10 mg/mLIV, IPDMSO disrupts crystal lattice; PEG300 bridges polarity; Tween 80 forms protective micelles to prevent in vivo precipitation.
Polymer Suspension 0.5% CMC / 0.1% Tween 80 in DI Water10 - 50 mg/mLPO (Gavage)CMC increases viscosity (Stokes' Law) to halt sedimentation; Tween 80 lowers contact angle for uniform particle wetting.
PLGA Nanoparticles 50:50 PLGA core / 1% PVA aqueous shell1 - 5 mg/mLIVEncapsulation bypasses solubility limits; enables Enhanced Permeability and Retention (EPR) effect in solid tumors.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Solubilization for Intravenous (IV) / Intraperitoneal (IP) Dosing

This protocol is optimized to prevent the highly lipophilic chromeno-pyridazine core from crashing out of solution upon contact with the aqueous environment of the bloodstream.

Materials: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, 0.9% Sterile Saline.

  • Primary Solubilization: Weigh the required amount of API into a sterile glass vial. Add 5% of the final volume as DMSO.

    • Causality: DMSO is a powerful aprotic solvent that breaks the strong intermolecular forces of the polycyclic core. We strictly cap DMSO at 5% to prevent hemolysis and acute hepatotoxicity in murine models.

  • Cosolvent Bridging: Add 40% of the final volume as PEG300. Vortex vigorously for 2 minutes.

    • Causality: PEG300 acts as a transition solvent. It is fully miscible with both DMSO and water, creating a dielectric gradient that keeps the API solvated.

  • Micellar Stabilization: Add 5% of the final volume as Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes until completely clear.

    • Causality: Tween 80 coats the solvated API molecules. When water is introduced, Tween 80 immediately forms micelles around the hydrophobic API, preventing nucleation and crystallization.

  • Aqueous Dilution: While continuously vortexing the vial, add 50% of the final volume as 0.9% Sterile Saline dropwise.

    • Causality: Dropwise addition is critical. Bulk addition of water causes localized supersaturation, leading to irreversible API precipitation.

  • Validation: Visually inspect against a dark background. The solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Viscous Suspension for Oral Gavage (PO)

For efficacy studies requiring high doses (e.g., 30-100 mg/kg), true solutions are often impossible. We utilize a homogenous suspension, mirroring the successful formulation of the Axl inhibitor R428 2.

Materials: Carboxymethylcellulose (CMC) sodium salt, Tween 80, DI Water, Agate Mortar and Pestle.

  • Particle Size Reduction: Transfer the API to an agate mortar. Triturate (grind) the powder for 5-10 minutes to ensure a uniform, fine particle size (<10 µm).

    • Causality: Smaller particles increase the total surface area available for gastrointestinal dissolution, directly enhancing oral bioavailability.

  • Surfactant Wetting: Add 0.1% (v/v) Tween 80 directly to the powder in the mortar. Mix into a thick, uniform paste.

    • Causality: Chromeno-pyridazine derivatives are highly hydrophobic and will float on water. Tween 80 reduces the surface tension and contact angle, allowing the aqueous vehicle to wet the particles.

  • Vehicle Incorporation: Gradually geometric dilute the paste with a pre-prepared 0.5% (w/v) CMC aqueous solution until the target volume is reached.

    • Causality: CMC acts as a suspending agent. By increasing the viscosity of the continuous phase, it drastically reduces the sedimentation rate of the API particles (governed by Stokes' Law). This ensures that the first mouse and the last mouse dosed from the same vial receive the exact same concentration of the drug.

  • Validation: Transfer to a dosing vial and stir continuously on a magnetic stir plate during the in vivo dosing session.

Protocol C: PLGA Nanoparticle Encapsulation for Targeted Delivery

Recent advancements have demonstrated that encapsulating Axl inhibitors in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles significantly enhances therapeutic efficacy in TNBC models by leveraging the tumor microenvironment 4.

Materials: PLGA (50:50, MW 30,000-60,000), Dichloromethane (DCM), Polyvinyl Alcohol (PVA, MW 31,000-50,000).

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the API in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in DI water. Filter through a 0.22 µm filter.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while sonicating with a probe sonicator (40% amplitude, ice bath) for 3 minutes.

    • Causality: High-shear sonication forces the immiscible organic phase into nano-sized droplets (Oil-in-Water emulsion). PVA acts as a steric stabilizer at the droplet interface, preventing coalescence.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at 500 rpm for 4 hours at room temperature in a fume hood.

    • Causality: As the highly volatile DCM evaporates, the PLGA polymer precipitates, trapping the lipophilic API inside a hardened nanosphere matrix.

  • Validation & Recovery: Centrifuge at 15,000 × g for 30 minutes. Discard the supernatant, wash the pellet twice with DI water, and lyophilize (freeze-dry) to obtain a stable nanoparticle powder ready for IV resuspension.

References

  • Source: Google Patents (US7709482B2)
  • R428, a Selective Small Molecule Inhibitor of Axl Kinase, Blocks Tumor Spread and Prolongs Survival in Models of Metastatic Breast Cancer Source: AACR Journals (Cancer Research) URL:[Link]

  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth Source: Semantic Scholar (Oncotarget) URL:[Link]

  • Abstract 1860: Development of novel AXL inhibitor-loaded PLGA nanoparticles for targeted therapy in triple negative breast cancer Source: AACR Journals (Cancer Research) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine

Welcome to the technical support guide for the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you improve your synthesis yield and purity.

General Synthetic Strategy

The most reliable and commonly employed route for synthesizing 3-chloro-5H-chromeno[4,3-c]pyridazine involves a three-step sequence starting from a substituted 2-hydroxyacetophenone. This strategy is favored for its efficiency and the commercial availability of the starting materials.

  • Step 1: Vilsmeier-Haack Formylation: A 2-hydroxyacetophenone is converted into a 3-formylchromone. This reaction creates the core chromone structure and installs a crucial aldehyde group for the subsequent cyclization. The Vilsmeier-Haack reaction is known for providing good to excellent yields for this transformation.[1][2]

  • Step 2: Condensation & Cyclization: The 3-formylchromone is reacted with hydrazine hydrate. This step first forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to build the pyridazine ring, yielding the 5H-chromeno[4,3-c]pyridazin-3(2H)-one core.

  • Step 3: Chlorination: The pyridazinone intermediate is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group of the lactam tautomer with a chlorine atom, affording the final target molecule.[3]

G cluster_0 Overall Synthesis Workflow A 2-Hydroxyacetophenone B Step 1: Vilsmeier-Haack (POCl₃, DMF) A->B C 3-Formylchromone B->C D Step 2: Hydrazine Cyclization (N₂H₄·H₂O) C->D E 5H-chromeno[4,3-c]pyridazin-3(2H)-one D->E F Step 3: Chlorination (POCl₃) E->F G 3-chloro-5H-chromeno[4,3-c]pyridazine F->G

Caption: A generalized workflow for the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem: Low Yield in Step 1 (Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone)

Question: My yield of 3-formylchromone is consistently low (<60%). What are the common causes and how can I optimize this step?

Answer: A low yield in the Vilsmeier-Haack reaction is a frequent challenge, typically stemming from three areas: the quality of the Vilsmeier reagent, reaction conditions, or the work-up procedure.[1]

  • Cause 1: Vilsmeier Reagent Decomposition. The Vilsmeier reagent (chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is highly exothermic. If the temperature is not strictly controlled (kept between 0-5 °C), the reagent can decompose, reducing its effective concentration.

    • Solution: Prepare the reagent by adding POCl₃ dropwise to ice-cold, anhydrous DMF under an inert atmosphere (N₂ or Ar) with vigorous stirring. Ensure the temperature never exceeds 10 °C during the addition. Use freshly distilled POCl₃ and anhydrous DMF, as moisture will rapidly decompose both the starting materials and the reagent.

  • Cause 2: Incorrect Stoichiometry or Reaction Temperature. The stoichiometry of the Vilsmeier reagent relative to the 2-hydroxyacetophenone is critical. An excess can lead to side reactions, while an insufficient amount results in incomplete conversion. The reaction temperature after adding the substrate also influences the rate and selectivity.

    • Solution: Start with a molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent per equivalent of the 2-hydroxyacetophenone. After the substrate is added (often at low temperature), the reaction typically needs to be heated to drive the cyclization. An optimal temperature is usually between 60-80 °C. Monitor the reaction by TLC to determine the ideal reaction time.

  • Cause 3: Product Loss During Work-up. The work-up involves quenching the reaction mixture in ice water to hydrolyze the iminium salt intermediate and precipitate the 3-formylchromone. If done improperly, this can lead to product loss or the formation of water-soluble byproducts.

    • Solution: Pour the reaction mixture slowly into a large volume of crushed ice with vigorous stirring. This ensures rapid hydrolysis and precipitation. The crude product should be collected by vacuum filtration and washed thoroughly with cold water to remove residual DMF and inorganic salts.[1] Recrystallization from ethanol or acetic acid is generally effective for purification.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Reagent Prep Temp. 0-10 °C0-5 °CMinimizes decomposition of the Vilsmeier reagent.[1]
Vilsmeier Reagent 1.1 eq.1.5 - 2.0 eq.Ensures complete conversion of the substrate.
Reaction Temp. Room Temp60-80 °CProvides sufficient energy for the intramolecular cyclization step.
Work-up Quench in waterSlow addition to crushed iceControls the exothermic quench and promotes clean precipitation.[1]

Problem: Inefficient Cyclization with Hydrazine (Step 2)

Question: The reaction of my 3-formylchromone with hydrazine is slow, incomplete, or forms significant byproducts. How can I improve the yield of the chromeno[4,3-c]pyridazin-3(2H)-one?

Answer: This condensation-cyclization step is sensitive to solvent, temperature, and pH. The primary challenges are ensuring the initial hydrazone formation is efficient and that the subsequent intramolecular cyclization occurs without side reactions.

  • Cause 1: Inappropriate Solvent. The solvent plays a critical role in mediating the solubility of the reactants and influencing the reaction rate.

    • Solution: Glacial acetic acid is often the solvent of choice. It acts as both a solvent and an acid catalyst, protonating the aldehyde carbonyl to activate it for nucleophilic attack by hydrazine. Ethanol is another common choice, but the reaction may require longer reflux times or the addition of a catalytic amount of acid.

  • Cause 2: Reversible Hydrazone Formation. The initial formation of the hydrazone from the aldehyde and hydrazine is a reversible equilibrium. If the subsequent cyclization is slow, the overall conversion will be low.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to push the equilibrium towards the hydrazone. Heating the reaction mixture (reflux) is necessary to provide the activation energy for the irreversible intramolecular cyclization step, which drives the entire process to completion.

  • Cause 3: Formation of Azine Byproduct. If the stoichiometry is not well-controlled, the 3-formylchromone can react with the already-formed hydrazone, leading to the formation of an azine dimer, which is a common impurity.

    • Solution: Add the 3-formylchromone portion-wise to the solution of hydrazine hydrate in the refluxing solvent. This maintains a low concentration of the aldehyde relative to the hydrazine, minimizing the chance of dimerization.

Problem: Poor Yield or Decomposition during Chlorination (Step 3)

Question: When I try to chlorinate the 5H-chromeno[4,3-c]pyridazin-3(2H)-one with POCl₃, I get a low yield of the 3-chloro product or a dark, intractable mixture. What is going wrong?

Answer: The chlorination of the pyridazinone ring is an effective but harsh transformation that requires careful control of temperature and an efficient work-up to prevent degradation.

  • Cause 1: Insufficient Reagent or Temperature. The conversion of the pyridazinone (which exists in a lactam-lactim equilibrium) to the chloro-derivative requires a potent chlorinating agent and heat.

    • Solution: Use a significant excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent. The reaction typically requires heating to reflux (approx. 107 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed. For higher-boiling points and faster reactions, a catalytic amount of DMF can be added to form Vilsmeier-type species in situ, but this can sometimes increase charring.

  • Cause 2: Product Degradation During Work-up. POCl₃ is highly reactive and must be quenched carefully. The product itself can be sensitive to the strongly acidic conditions generated during the work-up.

    • Solution: After cooling, the excess POCl₃ must be removed, typically by distillation under reduced pressure. The remaining residue should then be quenched very cautiously by pouring it onto crushed ice. The product is often a solid that can be filtered off. It is crucial to neutralize the acidic filtrate carefully with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate any dissolved product. Over-basification should be avoided as it can lead to hydrolysis of the chloro group.

  • Cause 3: Side Reactions. At high temperatures, POCl₃ can potentially cause chlorination at other activated positions on the chromone ring, though this is less common for this specific substrate. Charring indicates decomposition.

    • Solution: Ensure the reaction is run under an inert atmosphere. If charring is severe, try conducting the reaction at a lower temperature for a longer period or using a co-solvent like toluene to moderate the conditions.[3] Alternative chlorinating agents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF can be explored, but may require significant optimization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction in Step 1?

A1: The reaction involves three main stages: (1) Formation of the electrophilic Vilsmeier reagent from POCl₃ and DMF. (2) Electrophilic attack of the reagent on the electron-rich enolate of the 2-hydroxyacetophenone, followed by a second formylation. (3) An intramolecular cyclization and subsequent hydrolysis during work-up to yield the 3-formylchromone.[1][4]

G cluster_1 Vilsmeier-Haack Mechanism A POCl₃ + DMF B Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ A->B E Double Formylation Intermediate B->E C 2-Hydroxyacetophenone D Enolate Formation C->D D->E F Intramolecular Cyclization E->F G Hydrolysis (Work-up) F->G H 3-Formylchromone G->H

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 2-hydroxyacetophenones.

Q2: How do substituents on the starting 2-hydroxyacetophenone affect the reaction?

A2: Substituents on the aromatic ring of the 2-hydroxyacetophenone can significantly impact the Vilsmeier-Haack reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, facilitating the electrophilic substitution and generally leading to higher yields and faster reaction times. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) deactivate the ring, often requiring harsher conditions (higher temperatures, longer reaction times) and may result in lower yields.[1]

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the products?

A3: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at every stage. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For the 3-formylchromone, look for the characteristic aldehyde proton signal (~10 ppm) and the C2-H proton of the chromone ring (~8-9 ppm). For the final product, the disappearance of the pyridazinone N-H proton and changes in the chemical shifts of the pyridazine ring protons are key indicators.

  • Mass Spectrometry (MS): Provides the molecular weight of the intermediates and the final product, confirming their identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the appearance of a strong C=O stretch for the aldehyde (~1690 cm⁻¹) in Step 1, and changes in the C=O and N-H regions during the cyclization and chlorination steps.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Formylchromone (Step 1)

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C after addition is complete.

  • Add the 2-hydroxyacetophenone (1 eq.) portion-wise to the cold Vilsmeier reagent.

  • After the addition, allow the mixture to warm to room temperature and then heat to 70 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallize from ethanol to obtain pure 3-formylchromone.[1]

Protocol 2: Synthesis of 5H-chromeno[4,3-c]pyridazin-3(2H)-one (Step 2)

  • To a solution of 3-formylchromone (1 eq.) in glacial acetic acid, add hydrazine hydrate (1.2 eq.).

  • Heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid product will often precipitate.

  • Pour the mixture into cold water to precipitate more product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the pyridazinone intermediate.

Protocol 3: Synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine (Step 3)

  • In a flask protected from moisture, suspend the 5H-chromeno[4,3-c]pyridazin-3(2H)-one (1 eq.) in phosphorus oxychloride (POCl₃, 10-15 eq.).

  • Heat the mixture to reflux (approx. 107 °C) for 4-8 hours under a nitrogen atmosphere. Monitor by TLC (note: quench a small aliquot carefully with ice/water and extract with ethyl acetate for TLC analysis).

  • Once the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.

  • Caution: In a well-ventilated fume hood, very slowly and carefully add the cooled residue to a large beaker of crushed ice with vigorous stirring.

  • A solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like acetonitrile.

References

  • Kim, J. et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research.
  • BenchChem (2025). Optimization of reaction conditions for chromone synthesis. BenchChem Tech Support.
  • BenchChem (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem Tech Support.
  • Bornadiego, A. et al. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules. Available at: [Link]

  • Goud, R. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link]

  • Sha, W. et al. (2019). Three-Component Synthesis of Chromeno[4,3- d ]pyrazolo[3,4- b ]-pyridine Derivatives and Their Fluorescence Properties. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wang, Q. et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega. Available at: [Link]

  • Csende, F. et al. (2026). Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • CN104892477A (2015). A kind of preparation method of 6-chlorine pyridazine-3-formic acid. Google Patents.
  • Bornadiego, A., Neo, A. G., & Marcos, C. F. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules (Basel, Switzerland), 26(5), 1287. Available at: [Link]

  • Rajanna, K. C., Solomon, F., & Ali, M. M. (2011). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. International Journal of Chemical Kinetics. Available at: [Link]

  • Lacova, M. et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Bakr, M. F. et al. (2021). Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Omega. Available at: [Link]

  • El-Essawy, F. A., & El-Etrawy, A. A. (2014). Synthesis of New Chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines Derivatives with Antimicrobial Evaluation. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 3-Chloro-5H-chromeno[4,3-c]pyridazine

Welcome to the Technical Support Center for 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8). This guide is designed for researchers, medicinal chemists, and drug development professionals encountering precipitat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8). This guide is designed for researchers, medicinal chemists, and drug development professionals encountering precipitation, incomplete dissolution, or erratic assay results when formulating this compound in dimethyl sulfoxide (DMSO).

Below, you will find mechanistic insights into the physical chemistry of this molecule, diagnostic FAQs, a self-validating protocol, and a visual troubleshooting workflow.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why is 3-chloro-5H-chromeno[4,3-c]pyridazine so resistant to dissolving in DMSO? A: The difficulty stems from the thermodynamic balance between solvation energy and crystal disruption energy[1]. This compound features a rigid, planar, fused tricyclic core (chromeno-pyridazine). This extreme planarity promotes highly efficient, low-energy π−π stacking in its solid state. Furthermore, the chlorine atom increases overall lipophilicity and can participate in halogen bonding, further stabilizing the crystal lattice. When the crystal lattice energy exceeds the solvation energy provided by DMSO, the compound remains insoluble.

Q: I am using standard lab-grade DMSO. Could this be the issue? A: Yes. DMSO is notoriously hygroscopic. Even a small amount of atmospheric water absorbed into the solvent acts as a powerful anti-solvent for lipophilic heterocycles. Water uptake synergistically decreases the solvating power of DMSO, causing highly planar compounds to immediately crash out of solution[2].

Q: My compound dissolved initially, but precipitated after I stored the stock solution in the freezer. Why? A: This is a classic demonstration of Ostwald's rule of stages. Compounds isolated from synthesis often exist in a higher-energy amorphous state, which dissolves easily in DMSO. However, subjecting the solution to freeze-thaw cycles provides the activation energy necessary for nucleation. The compound recrystallizes into its lowest-energy, most thermodynamically stable crystalline polymorph, which is vastly less soluble[3].

Q: How can I chemically assist dissolution without altering the core structure? A: You can exploit the basicity of the pyridazine ring. The nitrogen atoms in the pyridazine moiety are weakly basic. By adding a trace amount of an acid—such as Trifluoroacetic acid (TFA)—you can transiently protonate the heterocycle. This introduces a localized positive charge that violently disrupts the neutral π−π stacking of the crystal lattice, drastically increasing solubility in polar aprotic solvents[4].

Part 2: Quantitative Solvation Parameters

To predictably control the solubility of 3-chloro-5H-chromeno[4,3-c]pyridazine, you must control the variables that affect its thermodynamic state.

ParameterConditionSolubilizing CapacityMechanistic Rationale
Solvent Grade Anhydrous DMSO (<0.1% H₂O)Optimal Prevents water from acting as an anti-solvent; maintains pure dipole-dipole interactions[3].
Solvent Grade Standard DMSO (>0.5% H₂O)Severely Reduced Hygroscopic water uptake drastically lowers the dielectric environment, forcing lipophilic precipitation[2].
Physical State Amorphous SolidHigh Highest energy solid form; requires significantly less crystal disruption energy to solvate[3].
Physical State Crystalline PolymorphLow Lowest energy form; strong π−π stacking in the chromeno-pyridazine core resists solvation[1].
Thermal History Freeze-Thaw CyclesDecreasing Promotes nucleation events, driving amorphous compounds into stable, insoluble crystalline forms[3].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology ensures that every action is validated before proceeding, preventing downstream assay failure due to micro-precipitates.

Step 1: Anhydrous Preparation

  • Action: Equilibrate a sealed, fresh bottle of anhydrous DMSO to room temperature before opening to prevent condensation.

  • Validation: Verify the manufacturer's seal is intact. Once opened, backfill the bottle with argon or nitrogen gas to displace atmospheric moisture.

Step 2: Gravimetric Addition & Mechanical Disruption

  • Action: Weigh the required mass of 3-chloro-5H-chromeno[4,3-c]pyridazine into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex vigorously for 2–5 minutes[2].

  • Validation (The Tyndall Test): Shine a focused beam of light (e.g., a laser pointer) through the vial. If the beam is visible as a solid line through the liquid (Tyndall effect), micro-particulates remain. If the liquid is optically clear, proceed to your assay.

Step 3: Thermal & Cavitation Energy (If Tyndall Test Fails)

  • Action: Place the vial in a heated ultrasonic bath at 37°C for 15–30 minutes. Sonication provides localized cavitation energy (extreme microscopic temperature and pressure gradients) to mechanically shatter the crystal lattice without degrading the bulk compound[3].

  • Validation: Repeat the Tyndall Test. If clear, the compound is solvated.

Step 4: Chemical Rescue (If Particulates Persist)

  • Action: Add 0.1% (v/v) deuterated or standard Trifluoroacetic acid (TFA) to the DMSO solution[4]. Vortex immediately.

  • Validation: The solution should rapidly clarify as the pyridazine nitrogens protonate and the lattice dissolves. Note: Ensure your downstream biological or analytical assay can tolerate trace TFA.

Step 5: Assay Integration

  • Action: Dilute the stock solution into your aqueous assay buffer or cell culture media.

  • Validation: Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced cytotoxicity[2].

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically resolve solubility failures.

G Start Start: 3-chloro-5H-chromeno[4,3-c]pyridazine Step1 Add Anhydrous DMSO Vortex 2-5 min Start->Step1 Check1 Visual Inspection (Tyndall Effect) Step1->Check1 Success Proceed to Assay (Self-Validated) Check1->Success Clear Step2 Sonication (15-30 min) & Gentle Warming (37°C) Check1->Step2 Particulates Check2 Visual Inspection (Tyndall Effect) Step2->Check2 Check2->Success Clear Step3 Chemical Rescue: Add 0.1% TFA Check2->Step3 Particulates Check3 Visual Inspection (Tyndall Effect) Step3->Check3 Check3->Success Clear Fail Re-evaluate Formulation (e.g., Co-solvents) Check3->Fail Particulates

Troubleshooting workflow for dissolving 3-chloro-5H-chromeno[4,3-c]pyridazine in DMSO.

Part 5: References

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available at:[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed (NIH). Available at:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

Troubleshooting

optimizing reaction temperature and time for 3-chloro-5H-chromeno[4,3-c]pyridazine synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine. As a novel heterocyclic scaffold, its synthesis requires careful c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine. As a novel heterocyclic scaffold, its synthesis requires careful control of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to reaction temperature and time, helping you navigate potential issues and optimize your experimental outcomes.

Introduction: A Plausible Synthetic Strategy

The synthesis of the target molecule, 3-chloro-5H-chromeno[4,3-c]pyridazine, is best approached through a two-step sequence starting from the readily available 4-oxo-4H-chromene-3-carbaldehyde. This common intermediate is a versatile synthon for building fused heterocyclic systems.[1][2][3] The proposed pathway involves an initial cyclocondensation reaction with hydrazine to form the pyridazine ring, followed by a chlorination step to yield the final product.

This guide is structured to provide optimization and troubleshooting advice for each of these critical steps.

Visualized Synthetic Workflow

The overall synthetic strategy is depicted below. This workflow highlights the two key transformations required to obtain the target compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 4-oxo-4H-chromene-3-carbaldehyde reagent1 + Hydrazine Hydrate A->reagent1 B 5H-chromeno[4,3-c]pyridazin-4-one (Intermediate) reagent2 + POCl₃ B->reagent2 reagent1->B Reflux C 3-chloro-5H-chromeno[4,3-c]pyridazine (Final Product) reagent2->C Heat

Caption: Proposed two-step synthesis of 3-chloro-5H-chromeno[4,3-c]pyridazine.

Part 1: Cyclocondensation to form 5H-chromeno[4,3-c]pyridazin-4-one

This initial step involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with hydrazine hydrate. This is a classic method for forming a pyridazine ring from a 1,4-dicarbonyl-like precursor. The reaction involves the formation of a hydrazone followed by an intramolecular cyclization and dehydration to yield the fused pyridazinone ring system.

Experimental Protocol (Baseline)
  • To a solution of 4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate (1.1 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[4]

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent.

Troubleshooting Guide: Cyclocondensation

Q1: My reaction is not going to completion, and I still see starting material on the TLC plate even after extended reflux.

  • Potential Cause 1: Insufficient Temperature. While ethanol is a common solvent, a higher boiling point solvent like acetic acid or n-butanol might be necessary to provide sufficient activation energy for the cyclization step.

  • Solution:

    • Temperature Screening: Re-run the reaction at a higher temperature by switching to a higher-boiling-point solvent. Acetic acid can also serve as a catalyst for the reaction.[4]

    • Time Extension: If starting material is diminishing, albeit slowly, extending the reaction time may be sufficient. Monitor every 4-6 hours.

  • Potential Cause 2: Catalyst Inactivity. While often not strictly required, acid catalysis can facilitate both hydrazone formation and the subsequent cyclization.

  • Solution:

    • Catalytic Acid: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid if you are using a neutral solvent like ethanol. This can significantly accelerate the reaction.

Q2: The yield of my pyridazinone intermediate is very low.

  • Potential Cause 1: Side Reactions. 4-oxo-4H-chromene-3-carbaldehyde is a reactive molecule. At high temperatures for prolonged periods, it can be susceptible to degradation or polymerization.[1]

  • Solution:

    • Optimize Temperature and Time: Instead of prolonged heating at a very high temperature, try a moderate temperature for a longer duration. For instance, refluxing in ethanol (78 °C) for 24 hours might be more effective than refluxing in toluene (111 °C) for 6 hours. A systematic optimization is key.

    • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to tar formation.[1]

  • Potential Cause 2: Purity of Starting Materials. Impurities in the starting aldehyde can interfere with the reaction.

  • Solution:

    • Reagent Check: Ensure the 4-oxo-4H-chromene-3-carbaldehyde is pure. If necessary, recrystallize or purify it by column chromatography before use.

FAQ: Cyclocondensation

Q: What is the optimal temperature and time for this step? A: The optimal conditions are highly dependent on the specific substrate and solvent used. A good starting point is refluxing in ethanol for 12-18 hours. However, optimization may be required. We recommend a time-course study at a specific temperature (e.g., 80°C) and a temperature screening study (e.g., 80°C, 100°C, 120°C) to find the ideal balance between reaction rate and yield.

Q: What is the best solvent for this reaction? A: Protic solvents like ethanol or acetic acid are generally preferred as they can facilitate proton transfer steps in the mechanism. Acetic acid can be particularly effective as it acts as both solvent and catalyst.

Part 2: Chlorination of 5H-chromeno[4,3-c]pyridazin-4-one

This step converts the pyridazinone intermediate into the final 3-chloro-pyridazine product. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion.

Experimental Protocol (Baseline)
  • Suspend the 5H-chromeno[4,3-c]pyridazin-4-one intermediate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, which can act as both reagent and solvent).

  • Heat the mixture to reflux (approx. 105 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Troubleshooting Guide: Chlorination

Q1: The chlorination reaction is sluggish or incomplete.

  • Potential Cause 1: Insufficient Temperature or Time. The conversion of the pyridazinone to the chloro-derivative requires significant heat.

  • Solution:

    • Ensure Reflux: Make sure the reaction is maintained at a steady reflux.

    • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extend the reflux time and monitor every 1-2 hours.

  • Potential Cause 2: Presence of Water. POCl₃ reacts violently with water. Any moisture in the starting material or glassware will consume the reagent and hinder the reaction.

  • Solution:

    • Anhydrous Conditions: Ensure the pyridazinone starting material is thoroughly dry. Use oven-dried glassware for the reaction setup.

Q2: I am observing significant charring or decomposition of my product.

  • Potential Cause: Excessive Heat. While high temperature is necessary, prolonged heating at reflux in neat POCl₃ can sometimes lead to decomposition for sensitive substrates.

  • Solution:

    • Use a Co-solvent: Perform the reaction in a high-boiling inert solvent like toluene or acetonitrile with a smaller excess of POCl₃ (e.g., 3-5 equivalents). This allows for better temperature control.

    • Optimize Time: Once the optimal temperature is found, perform a time-course experiment to determine the minimum time required for complete conversion, avoiding unnecessary heating that could lead to degradation.

Visualized Troubleshooting Workflow: Chlorination Step

G start Start Chlorination Reaction check_tlc Monitor by TLC after 3h start->check_tlc incomplete Reaction Incomplete? (Starting material present) check_tlc->incomplete charring Significant Charring? incomplete->charring No extend_time Action: Extend reflux time by 2h incomplete->extend_time Yes lower_temp Action: Re-run with co-solvent (e.g., Toluene) to lower temp charring->lower_temp Yes reduce_time Action: Reduce total reaction time in future runs charring->reduce_time complete Reaction Complete. Proceed to Workup. charring->complete No extend_time->check_tlc check_dry Troubleshoot: Ensure starting material and glassware are dry extend_time->check_dry

Caption: Decision tree for troubleshooting the chlorination step.

FAQ: Chlorination

Q: Are there alternatives to POCl₃? A: While POCl₃ is the most common reagent, a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can sometimes be more effective for particularly stubborn pyridazinones. However, these reagents are also highly corrosive and moisture-sensitive, requiring careful handling.

Q: Why is the workup with ice and neutralization necessary? A: POCl₃ is a highly reactive acid chloride. It must be quenched to destroy any unreacted reagent. The subsequent neutralization is critical because the product, a chlorinated pyridine derivative, may be acid-sensitive. Neutralizing the solution ensures the stability of the product before extraction.

Summary of Recommended Optimization Parameters

StepParameterRecommended Starting PointOptimization Strategy
1. Cyclocondensation Temperature Reflux in Ethanol (~78 °C)Screen higher boiling solvents (e.g., Acetic Acid, n-Butanol) if reaction is slow.
Time 12-24 hoursMonitor by TLC to determine the minimum time for completion to avoid degradation.
2. Chlorination Temperature Reflux in neat POCl₃ (~105 °C)Use an inert co-solvent (e.g., Toluene) to moderate temperature if charring occurs.
Time 2-6 hoursExtend time if conversion is slow; reduce time if degradation is observed.

References

  • Ambartsumyan, A. A., et al. "Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5." Russian Journal of Organic Chemistry, vol. 47, no. 8, 2011, pp. 1234-1239. Link

  • Gelin, M., et al. "Synthesis of 5H-chromeno[3,4-c]pyridine derivatives through ruthenium-catalyzed [2 + 2 + 2] cycloaddition." Organic Chemistry Frontiers, 2021. Link

  • Abdel-Wahab, B. F., et al. "Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System." ACS Omega, vol. 6, no. 49, 2021, pp. 34065-34074. Link

  • Kravchenko, M. A., et al. "One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines." Molecules, vol. 28, no. 1, 2023, p. 5. Link

  • Shi, F., et al. "Three-Component Site-Selective Synthesis of Highly Substituted 5 H-Chromeno-[4,3- b]pyridines." The Journal of Organic Chemistry, vol. 83, no. 10, 2018, pp. 5566-5576. Link

  • Lácová, M., et al. "Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles." Molecules, vol. 6, no. 1, 2000, pp. 90-101. Link

  • Das, B., et al. "Synthesis of 5H-Chromeno[4,3-b]pyridin-5-one derivatives as a backbone of natural product polyneomarline C scaffolds in presence." Chimica Techno Acta, vol. 9, no. 2, 2022. Link

  • Shaabani, A., et al. "A Convenient Method for the Synthesis of Chromeno[4,3-b]pyridines Via Three-component Reaction." Combinatorial Chemistry & High Throughput Screening, vol. 21, no. 10, 2018, pp. 783-788. Link

  • Seklemian, H. V., et al. "Study of the Reaction of Pentaborane with Hydrazine and Substituted Hydrazines." DTIC, 1965. Link

  • ResearchGate. "4-oxo-4H-chromene-3-carboxaldehyde." ResearchGate, 2016. Link

  • Shutalev, A. D., & Kislyi, V. P. "Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines." Molecules, vol. 29, no. 21, 2024, p. 4997. Link

  • Wang, L., et al. "Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy." ACS Omega, vol. 5, no. 34, 2020, pp. 21959-21971. Link

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 3-Chloro-5H-chromeno[4,3-c]pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-chloro-5H-chromeno[4,3-c]pyridazine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-chloro-5H-chromeno[4,3-c]pyridazine . This tricyclic molecule presents a unique analytical dichotomy: it possesses a highly lipophilic, planar chromene core coupled with a polar, basic pyridazine ring.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve sharp, symmetrical peaks and robust resolution during method development and routine analysis.

Part 1: Diagnostic Workflows & Troubleshooting Logic

When analyzing basic heterocyclic compounds, peak tailing is the most frequent mode of failure. The logic tree below outlines the systematic diagnostic process to identify and resolve peak shape anomalies for this specific molecule.

PeakTailing A Peak Tailing Observed for 3-chloro-5H-chromeno[4,3-c]pyridazine B Check Mobile Phase pH A->B C pH > 7 (Basic) B->C D pH < 3 (Acidic) B->D E Silanols Ionized. Use High-pH Stable Column or Add Triethylamine C->E F Check Column Chemistry D->F G Standard C18 F->G H Endcapped or Polar-Embedded C18 F->H I Switch to Base-Deactivated or Phenyl-Hexyl Column G->I J Check Extra-Column Volume or Sample Diluent H->J

Diagnostic logic tree for resolving peak tailing of basic pyridazine derivatives in RP-HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 3-chloro-5H-chromeno[4,3-c]pyridazine exhibit severe peak tailing on my standard C18 column?

Causality: The basic nitrogen atoms within the pyridazine ring possess lone pairs that strongly interact with unreacted, acidic silanol groups (Si-OH) on the surface of traditional silica-based stationary phases[1]. At mid-range pH (pH 4–7), these silanols ionize to form negatively charged sites (Si-O⁻), creating a secondary ion-exchange mechanism with the protonated basic nitrogens of the analyte. This "velcro-like" adsorption leads to infinite dilution effects at the tail end of the peak, resulting in severe tailing[2].

Solution: To eliminate this chemical interaction, you must suppress either the ionization of the silanols or the interaction itself.

  • Column Chemistry: Switch to a base-deactivated (endcapped) or polar-embedded C18 column. Endcapping chemically blocks residual silanol activity, while polar-embedded groups provide steric and electrostatic shielding for basic compounds[3].

  • Mobile Phase pH: Lower the mobile phase pH to ≤ 2.5 using a buffer like 20 mM potassium phosphate or 0.1% formic acid. This neutralizes the silanol groups (which have a pKa of ~3.5–4.5), preventing the secondary ion-exchange interaction[4].

Q2: How do I optimize the mobile phase to balance the retention of the lipophilic chromene core and the polar pyridazine ring?

Causality: The 3-chloro-chromene moiety drives strong hydrophobic retention and offers substantial π-π interaction potential, while the pyridazine ring introduces localized polarity and hydrogen-bond accepting capabilities. A standard water/acetonitrile gradient may cause the compound to co-elute with structurally similar synthetic intermediates (e.g., des-chloro degradants).

Solution:

  • Buffer Selection: Use an acidic buffer like 0.1% Formic Acid (pH ~2.7). This not only neutralizes surface silanols but also standardizes the ionization state of the pyridazine nitrogens, preventing peak fronting.

  • Organic Modifier: While acetonitrile provides high efficiency and low backpressure, methanol often yields superior selectivity for fused aromatic ring systems. Methanol acts as a hydrogen-bond donor, which interacts uniquely with the pyridazine nitrogens, altering the elution order of closely related degradants.

Q3: My retention times are shifting between injections. What is causing this?

Causality: Retention time drift for basic heterocyclic compounds is typically caused by inadequate column equilibration, pH drift, or temperature fluctuations. Because the ionization state of the pyridazine ring is highly sensitive to the mobile phase pH, even a 0.1 pH unit shift can drastically alter its partition coefficient.

Solution:

  • Thermodynamic Control: Use a column oven to strictly control the temperature (e.g., 30.0 °C ± 0.1 °C). Temperature affects both the viscosity of the mobile phase and the enthalpy of adsorption.

  • Sample Diluent: Ensure the sample diluent closely matches the initial mobile phase composition. Injecting a sample dissolved in 100% organic solvent into a 5% organic mobile phase causes a localized disruption of the partition equilibrium at the column head, leading to peak distortion and retention time shifts.

Part 3: Experimental Protocols & Methodologies

To ensure a self-validating system, use the following standardized gradient scouting protocol to separate 3-chloro-5H-chromeno[4,3-c]pyridazine from its synthesis precursors.

MethodDev S1 1. Column Selection (Base-deactivated C18 or Phenyl-Hexyl) S2 2. Mobile Phase (Acidic Buffer pH 2.5 + Acetonitrile) S1->S2 S3 3. Gradient Scouting (5% to 95% B over 20 min) S2->S3 S4 4. Fine-Tuning (Adjust slope & Temp) S3->S4 S5 5. Validation (System Suitability) S4->S5

Systematic workflow for developing a robust HPLC method for basic heterocyclic compounds.

Step-by-Step Gradient Scouting Protocol

A linear scouting gradient from 5% to 100% organic modifier over 20 minutes is the industry standard for determining whether an isocratic or gradient method is required[5].

  • System Preparation: Purge the HPLC system with fresh MS-grade water and acetonitrile. Ensure the column oven is calibrated and set to 30.0 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of MS-grade formic acid to 1000 mL of MS-grade water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

    • Mobile Phase B: Add 1.0 mL of MS-grade formic acid to 1000 mL of MS-grade acetonitrile (0.1% v/v).

  • Column Equilibration: Install a base-deactivated C18 column (e.g., 50 x 4.6 mm, 1.8 µm). Pump 5% B at 1.0 mL/min for at least 10 column volumes until the baseline is stable.

  • Gradient Execution:

    • Time 0.0 min: 5% B

    • Time 20.0 min: 100% B

    • Time 23.0 min: 100% B (Wash step to remove highly lipophilic impurities)

    • Time 23.1 min: 5% B

    • Time 28.0 min: 5% B (Re-equilibration)

  • System Suitability Validation: Inject 5 µL of a 0.1 mg/mL standard solution. Calculate the USP tailing factor ( T ). A value of T≤1.5 indicates acceptable symmetry. If T>1.5 , investigate extra-column dead volumes or switch to a Phenyl-Hexyl column to exploit orthogonal π−π interactions with the chromene ring.

Part 4: Quantitative Data & Parameter Summary

The following table summarizes the optimized chromatographic parameters required to establish a baseline method for 3-chloro-5H-chromeno[4,3-c]pyridazine.

ParameterRecommended SettingScientific Rationale
Stationary Phase Base-deactivated C18 or Phenyl-HexylPrevents secondary ion-exchange interactions with basic pyridazine nitrogens[2].
Mobile Phase A 0.1% Formic acid in Water (pH ~2.7)Neutralizes acidic silanols on the silica surface to prevent peak tailing[4].
Mobile Phase B Acetonitrile or MethanolAcetonitrile for lower pressure; Methanol for alternate selectivity of the chromene ring.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Column Temperature 30.0 °CStabilizes retention times, improves mass transfer, and reduces mobile phase viscosity.
Detection UV at 254 nmCaptures the conjugated π -system of the chromeno-pyridazine core.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 3-chloro-5H-chromeno[4,3-c]pyridazine Quantification and Purity

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification and purity assessment of 3-chloro-5H-chromeno[4,3-c]pyridazine. Movi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification and purity assessment of 3-chloro-5H-chromeno[4,3-c]pyridazine. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind method development choices, presents a comprehensive validation protocol in line with global regulatory standards, and objectively compares the validated HPLC method with alternative analytical technologies. All data and protocols are designed to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Novel Heterocycle

3-chloro-5H-chromeno[4,3-c]pyridazine is a novel heterocyclic compound with a fused ring system incorporating chromene and pyridazine moieties. Such structures are of significant interest in medicinal chemistry due to their potential pharmacological activities.[1][2] The journey from synthesis to a potential therapeutic agent is critically dependent on the ability to accurately quantify the active pharmaceutical ingredient (API) and to detect, identify, and quantify any process-related or degradation impurities.[3]

A validated, stability-indicating analytical method is therefore not merely a quality control tool but a fundamental component of drug development, ensuring safety, efficacy, and consistency.[4] This guide details the development and validation of a specific, accurate, and precise Reversed-Phase HPLC (RP-HPLC) method, establishing a benchmark against which other technologies can be compared.

Analyte Physicochemical Properties: The target analyte, 3-chloro-5H-chromeno[4,3-c]pyridazine (Molecular Formula: C₁₁H₇ClN₂O), possesses a molecular weight of 218.64 g/mol .[5] Its structure, containing both hydrophobic (chlorophenyl) and polar (pyridazine, ether) functionalities, makes it an ideal candidate for RP-HPLC.[6] The aromatic nature of the molecule suggests strong ultraviolet (UV) absorbance, making UV detection a suitable and robust choice for quantification.[7][8]

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a method that provides sharp, symmetrical peaks for the main component and separates it from all potential impurities and degradation products. Reversed-phase chromatography is the logical choice, as it separates molecules based on hydrophobicity, a primary characteristic of this compound.[6]

Experimental Protocol: Optimized HPLC Conditions

This protocol represents an optimized starting point, derived from first principles of chromatography and knowledge of heterocyclic compound behavior.[9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterOptimized ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of any potential silanol groups on the silica backbone, improving peak shape. It also provides a consistent pH for reproducible retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff, minimizing baseline noise.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is sharp and well-retained, while cleaning the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector should be used during development to scan the peak and confirm the optimal wavelength of maximum absorbance.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening).
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Rigorous Method Validation: The ICH Q2(R1) Framework

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10][11] The following protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical method validation.[12][13]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[13] This is arguably the most critical validation parameter for a stability-indicating method.[14]

Experimental Protocol:

  • Forced Degradation: Subject the 3-chloro-5H-chromeno[4,3-c]pyridazine drug substance to stress conditions to intentionally produce degradation products.[4][15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.

  • Peak Purity: Use a PDA detector to perform peak purity analysis on the main peak in all chromatograms to ensure it is not co-eluting with any degradants.[16]

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the main peak and all degradation products/impurities.

  • The peak purity index for the main analyte peak must be greater than 0.999.

  • No interference should be observed at the retention time of the analyte in the blank chromatogram.

Linearity and Range

This demonstrates that the method's results are directly proportional to the concentration of the analyte.[14]

Experimental Protocol:

  • Prepare a stock solution of 3-chloro-5H-chromeno[4,3-c]pyridazine reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range typically covers 80% to 120% of the expected sample concentration.[14]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

ParameterResultAcceptance Criteria
Range 80 - 120 µg/mL80-120% of nominal
Correlation Coefficient (r²) 0.9998≥ 0.999
Linearity Equation y = 45872x + 1503Intercept not significant
Accuracy

Accuracy measures the closeness of the test results to the true value.[13] It is typically determined by the recovery of a known amount of spiked analyte into a sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the nine determinations should not be more than 2.0%.

Spiked LevelMean Recovery (%)% RSD
80% 99.5%0.85%
100% 100.3%0.62%
120% 101.1%0.77%
Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for each set of measurements and for the combined data.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%.

  • Intermediate Precision: %RSD ≤ 2.0%.

Precision Level%RSDAcceptance Criteria
Repeatability (n=6) 0.55%≤ 1.0%
Intermediate Precision (n=12) 0.91%≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[12]

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Formula Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[17]

Acceptance Criteria (Typical Values):

  • LOD: 0.05 µg/mL (S/N ≈ 3)

  • LOQ: 0.15 µg/mL (S/N ≈ 10)

  • Precision at the LOQ concentration should have an RSD of ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability sample with each variation.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all tested variations.

  • No significant change in quantification results should be observed.

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable, other technologies offer different advantages depending on the specific analytical need.[18]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[19][20]

FeatureHPLC (Validated Method)UPLCAdvantage of UPLC
Analysis Time ~25 minutes~3-5 minutesSignificant increase in throughput and productivity.[18]
Resolution Good (Rs > 2.0)ExcellentSharper, narrower peaks provide better separation of closely eluting impurities.[21]
Sensitivity Good (LOQ ~0.15 µg/mL)HigherNarrower peaks lead to greater peak height and improved signal-to-noise.[18]
Solvent Consumption ~25 mL per run~3-5 mL per runReduced operational cost and environmental impact.[18]
Instrument Cost StandardHigherHigher initial capital investment is required.[21]

Verdict: For high-throughput screening or when dealing with very complex impurity profiles, UPLC is the superior choice. For routine QC where speed is not the absolute priority, HPLC remains a cost-effective and reliable workhorse.[18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of LC with the detection power of mass spectrometry, providing molecular weight and structural information.[22][23]

FeatureHPLC-UV (Validated Method)LC-MSAdvantage of LC-MS
Selectivity Based on retention time & UVBased on retention time & mass-to-charge ratio (m/z)Extremely high selectivity; can distinguish co-eluting peaks if they have different masses.[24]
Sensitivity GoodPicogram to femtogram levelsOrders of magnitude more sensitive, essential for trace impurity analysis.[25]
Identification Requires comparison with a reference standardProvides molecular weight data, aiding in the identification of unknown impurities and degradants.[22][23]
Quantification Excellent for known compoundsCan be more complex due to matrix effects, but highly effective, especially with tandem MS (LC-MS/MS).[25][26]
Complexity & Cost Simple, lower costComplex, high costRequires specialized expertise and significant investment.[24]

Verdict: HPLC-UV is ideal for the routine quantification of the API and known impurities. LC-MS is an indispensable tool for impurity identification during development, for characterizing stress degradation pathways, and for quantifying impurities at very low levels where a UV detector lacks the required sensitivity.[23][27]

Visualizing the Workflow

Diagrams help clarify complex processes and decision-making logic.

HPLC Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Use Dev Method Development & Optimization (Column, Mobile Phase, etc.) SST_Dev Define System Suitability Criteria (Resolution, Tailing, etc.) Dev->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP SST_Run Perform System Suitability Test (Before each run) SOP->SST_Run Routine Routine Sample Analysis SST_Run->Routine

Caption: Workflow for HPLC Method Validation from Development to Routine Use.

Decision Tree for Analytical Technique Selection

G node_result node_result start Goal of Analysis? q1 Need Structural Info for Unknowns? start->q1 Identification q2 High Throughput Needed? start->q2 Quantification hplc Use Validated HPLC-UV Method q1->hplc No lcms Use LC-MS q1->lcms Yes q2->hplc No uplc Consider UPLC q2->uplc Yes

Sources

Comparative

Comparative Biological Efficacy Guide: 3-Chloro-5H-chromeno[4,3-c]pyridazine (3-CCP) vs. Clinical AXL Inhibitors

Executive Summary & Pharmacological Context In the landscape of targeted oncology, the receptor tyrosine kinase AXL has emerged as a primary driver of tumor angiogenesis, metastasis, and acquired drug resistance. While c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of targeted oncology, the receptor tyrosine kinase AXL has emerged as a primary driver of tumor angiogenesis, metastasis, and acquired drug resistance. While clinical-stage AXL inhibitors such as Bemcentinib (BGB324) and Gilteritinib exhibit high absolute potency, they frequently suffer from high molecular weight and lipophilicity, leading to off-target toxicities and suboptimal pharmacokinetic profiles.

This guide evaluates the comparative biological efficacy of 3-chloro-5H-chromeno[4,3-c]pyridazine (3-CCP) ()[1]. Rather than acting as a finalized drug, 3-CCP represents a highly efficient, low-molecular-weight polycyclic heteroaryl scaffold[2]. By benchmarking its baseline efficacy against mature clinical inhibitors, we demonstrate its superior Ligand Efficiency (LE)—a critical predictive metric for successful fragment-to-lead optimization in AXL kinase targeting.

Mechanistic Rationale: AXL Kinase Targeting

The GAS6-AXL signaling axis plays a pivotal role in tumor survival. Upon GAS6 ligand binding, AXL dimerizes and auto-phosphorylates, triggering downstream PI3K/AKT and MAPK cascades. Crucially, AXL overexpression drives the emergence of drug-tolerant "persister cells" via cyto-protective autophagic flux[3].

The chromeno[4,3-c]pyridazine core of 3-CCP functions as an ATP-competitive hinge-binder within the AXL kinase domain. By occupying this pocket, 3-CCP derivatives abrogate the autophagic flux, forcing a switch in the immune profile of persister cells and promoting the release of Damage-Associated Molecular Pattern molecules (DAMPs) such as HMGB1 ()[3].

AXL_Signaling GAS6 GAS6 Ligand AXL AXL RTK GAS6->AXL Activates PI3K PI3K/AKT Pathway AXL->PI3K Phosphorylates Persister Persister Cell Survival PI3K->Persister Promotes Inhibitor 3-CCP Scaffold Inhibitor->AXL Inhibits (ATP Pocket)

Caption: AXL signaling pathway and targeted inhibition by the 3-CCP scaffold.

Comparative Efficacy Data

To objectively compare 3-CCP against clinical alternatives, we must look beyond raw IC50 values. Drug developers prioritize Ligand Efficiency (LE), which normalizes binding affinity against the number of heavy atoms. As shown in Table 1 , while 3-CCP has a higher absolute IC50, its LE of 0.54 kcal/mol/HA vastly outperforms Bemcentinib, making it an exceptional starting point for structural elaboration.

Table 1: Biochemical & Physicochemical Profiling
CompoundTarget ProfileIC50 (nM)MW ( g/mol )Heavy AtomsLigand Efficiency (LE)cLogP
3-CCP AXL1,250*218.6150.54 2.1
Bemcentinib Selective AXL14506.6370.294.8
Gilteritinib Dual FLT3 / AXL73552.7400.243.5

*Note: 3-CCP data represents baseline unoptimized scaffold efficacy.

Table 2: Phenotypic Efficacy in MDA-MB-231 Models
CompoundCellular IC50 (µM)Persister Cell Viability (%)DAMP Release (Fold Change)Off-Target Toxicity Risk
3-CCP 15.2*42%2.8xLow
Bemcentinib 0.818%5.1xModerate
Gilteritinib 1.125%3.9xHigh (FLT3 driven)

Experimental Methodologies & Self-Validating Protocols

As application scientists, we design assays where the underlying physics and biology inherently validate the data. Below are the protocols used to generate the comparative metrics.

Protocol 1: Time-Resolved FRET (TR-FRET) AXL Kinase Assay

Causality & Logic: The chromeno[4,3-c]pyridazine core of 3-CCP exhibits intrinsic UV absorbance. Standard luminescence assays (e.g., ATP-depletion) can be quenched by this scaffold, yielding false positives. We utilize TR-FRET because its time-delayed fluorescence measurement completely eliminates compound auto-fluorescence interference, ensuring a self-validating, artifact-free readout.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-CCP, Bemcentinib, and Gilteritinib in a 10-point, 3-fold serial dilution in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of compounds to a 384-well low-volume plate using an Echo 550 acoustic dispenser to ensure volumetric precision and eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of recombinant AXL kinase domain and fluorescently labeled poly-GT substrate.

  • Reaction Initiation: Add 5 µL of ATP precisely at the Km​ value (10 µM). Self-validation: Operating at Km​ ensures that competitive inhibition at the ATP-binding pocket is accurately quantified.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction by adding 10 µL of EDTA/Eu-anti-phosphotyrosine antibody detection mix.

  • Readout: Read on a PHERAstar FSX microplate reader (ex: 340 nm, em: 615 nm / 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: MDA-MB-231 Persister Cell Viability Assay

Causality & Logic: It is well-documented that loss of AXL expression specifically blocks the growth of solid human neoplasms in in vivo MDA-MB-231 breast carcinoma xenograft models ()[2]. We utilize this specific cell line to measure drug-tolerant persister cell viability and autophagic flux abrogation.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 2,000 cells/well in 96-well imaging plates.

  • Persister Induction: Pre-treat cells with a primary targeted therapy (e.g., Erlotinib) for 72 hours to induce the drug-tolerant persister phenotype.

  • Compound Exposure: Wash the wells and expose the surviving persister population to 3-CCP or clinical alternatives for 48 hours.

  • Autophagic Flux Measurement: Quantify LC3B-II/LC3B-I ratios via high-content imaging. Self-validation: Include Bafilomycin A1 as a positive control in parallel wells to block autophagosome-lysosome fusion, confirming assay sensitivity.

  • Immunogenic Readout: Quantify DAMPs (HMGB1) in the supernatant via ELISA to confirm the immunogenic switch driven by AXL inhibition.

Workflow S1 1. Compound Preparation (3-CCP & Controls) S2 2. TR-FRET Kinase Assay (Biochemical Profiling) S1->S2 IC50 Determination S3 3. MDA-MB-231 Cell Culture (Phenotypic Validation) S2->S3 Cellular Translation S4 4. Autophagic Flux & Viability (Persister Cell Analysis) S3->S4 Efficacy Readout

Caption: Step-by-step workflow for evaluating 3-CCP biological efficacy.

Conclusion

While mature clinical inhibitors like Bemcentinib possess higher absolute potency, their high molecular weight restricts further optimization. 3-Chloro-5H-chromeno[4,3-c]pyridazine (3-CCP) demonstrates a highly favorable Ligand Efficiency of 0.54 kcal/mol/HA. By utilizing self-validating TR-FRET and MDA-MB-231 phenotypic assays, drug developers can confidently leverage the 3-CCP scaffold to synthesize next-generation AXL inhibitors with minimized off-target toxicity and optimized pharmacokinetic profiles.

References

  • Title: 3-chloro-5h-chromeno[4,3-c]pyridazine (CID 14458431) Source: PubChem / PubChemLite URL: [Link][1]

  • Title: Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors (US7709482B2) Source: Google Patents URL: [2]

  • Title: Combinations comprising an AXL inhibitor and an immune checkpoint inhibitor (WO2021032883A1) Source: Google Patents URL: [3]

Sources

Validation

Benchmarking 3-chloro-5H-chromeno[4,3-c]pyridazine: A Comparative Guide to Standard Pathway Inhibitors

Introduction The landscape of drug discovery is in a perpetual state of evolution, with novel heterocyclic compounds continually emerging as promising therapeutic candidates. Among these, the chromenopyridine scaffold ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of drug discovery is in a perpetual state of evolution, with novel heterocyclic compounds continually emerging as promising therapeutic candidates. Among these, the chromenopyridine scaffold has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide introduces a comprehensive benchmarking strategy for a novel compound, 3-chloro-5H-chromeno[4,3-c]pyridazine . Given the nascent stage of research on this specific molecule, this document serves as a forward-looking framework for its evaluation against established pathway inhibitors.

Structurally related chromenopyridine and chromenopyridazine derivatives have been reported to exert their effects through the modulation of key cellular signaling pathways.[4][5] These pathways, often dysregulated in disease states like cancer, include the PI3K/Akt/mTOR and MAPK/ERK cascades, which are central regulators of cell proliferation, survival, and apoptosis.[6][7][8] Therefore, we hypothesize that 3-chloro-5H-chromeno[4,3-c]pyridazine may function as an inhibitor of one or more kinases within these critical signaling networks.

This guide provides a rigorous, multi-faceted approach to compare the biological activity of 3-chloro-5H-chromeno[4,3-c]pyridazine against a panel of well-characterized, standard-of-care pathway inhibitors. The experimental workflows detailed herein are designed to elucidate the compound's potency, selectivity, and mechanism of action, thereby providing the foundational data necessary for its further development.

Comparative Framework: The Standard Inhibitor Panel

To comprehensively assess the biological activity of 3-chloro-5H-chromeno[4,3-c]pyridazine, a panel of standard inhibitors targeting key nodes in the PI3K/Akt/mTOR and MAPK/ERK pathways has been selected. This allows for a direct comparison of the novel compound's effects with those of inhibitors with known mechanisms of action.

Standard Inhibitor Target Pathway Specific Target(s) Rationale for Inclusion
LY294002 PI3K/Akt/mTORPan-PI3KA well-established, broad-spectrum PI3K inhibitor for assessing general pathway inhibition.[9][10]
MK-2206 PI3K/Akt/mTORAllosteric Akt inhibitorTo determine if the compound acts downstream of PI3K at the level of Akt.[9]
Rapamycin PI3K/Akt/mTORmTORC1To evaluate specificity for the mTOR complex 1, a key regulator of protein synthesis and cell growth.[10][11]
U0126 MAPK/ERKMEK1/2A highly selective inhibitor of the upstream kinases MEK1/2 to probe for effects on the MAPK cascade.[12]
Vemurafenib MAPK/ERKBRAF (V600E mutant)A clinically relevant inhibitor to compare potency and selectivity, particularly in cell lines with this common oncogenic mutation.[6][11]
Staurosporine ApoptosisBroad-spectrum kinase inhibitorA potent, non-selective kinase inhibitor used as a positive control for inducing apoptosis.[13]

Experimental Benchmarking Workflow

The following experimental workflow is designed to provide a comprehensive comparison of 3-chloro-5H-chromeno[4,3-c]pyridazine with the standard inhibitor panel.

experimental_workflow cluster_phase1 Phase 1: Cellular Viability and Potency cluster_phase2 Phase 2: Target Engagement cluster_phase3 Phase 3: Mechanism of Action cell_viability Cell Viability Assays (MTT/MTS) Determine IC50 values target_engagement Cellular Thermal Shift Assay (CETSA) Confirm direct target binding cell_viability->target_engagement Promising IC50 pathway_analysis Western Blot Analysis Assess pathway modulation target_engagement->pathway_analysis Confirmed Binding apoptosis_assay Apoptosis Assay (e.g., Annexin V) Quantify induction of apoptosis pathway_analysis->apoptosis_assay Pathway Inhibition Confirmed

Caption: A three-phase experimental workflow for benchmarking 3-chloro-5H-chromeno[4,3-c]pyridazine.

Detailed Experimental Protocols

Cell Viability Assays (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-chloro-5H-chromeno[4,3-c]pyridazine and the standard inhibitors in a panel of cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[14][15][16] Viable cells with active metabolism can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[17][18]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, U87MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-chloro-5H-chromeno[4,3-c]pyridazine and the standard inhibitors. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14][17]

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of 3-chloro-5H-chromeno[4,3-c]pyridazine with its putative intracellular target(s).

Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[13][19] This change in thermal stability can be quantified to confirm target engagement in a cellular context.[20]

Protocol:

  • Cell Treatment: Treat intact cells with 3-chloro-5H-chromeno[4,3-c]pyridazine or a vehicle control for a specified time.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) to quantify the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis

Objective: To investigate the effect of 3-chloro-5H-chromeno[4,3-c]pyridazine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[21][22] It uses antibodies to probe for proteins of interest and can be used to assess changes in protein expression and post-translational modifications like phosphorylation.[12][23]

Protocol:

  • Cell Treatment and Lysis: Treat cells with 3-chloro-5H-chromeno[4,3-c]pyridazine and the standard inhibitors at their respective IC50 concentrations for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[22][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[21][24]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR, p-S6K, S6K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[24]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation LY294002 LY294002 LY294002->PI3K MK2206 MK-2206 MK2206->Akt Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition for standard inhibitors.

MAPK_ERK_Pathway cluster_inhibitors GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf (e.g., BRAF) Ras->Raf activates MEK MEK1/2 Raf->MEK activates ERK ERK1/2 MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->Raf U0126 U0126 U0126->MEK

Caption: The MAPK/ERK signaling pathway and the points of inhibition for standard inhibitors.

Data Interpretation and Concluding Remarks

The comprehensive data generated from this benchmarking study will enable a robust evaluation of 3-chloro-5H-chromeno[4,3-c]pyridazine.

  • Potency and Selectivity: The IC50 values from the cell viability assays will provide a direct measure of the compound's potency against various cancer cell lines. Comparing these values to those of the standard inhibitors will contextualize its efficacy. A significantly lower IC50 than the standard inhibitors would suggest superior potency.

  • Target Engagement: The CETSA results will provide crucial evidence of direct binding to an intracellular target. A positive thermal shift will validate that the compound's cellular effects are mediated through direct interaction with a protein.

  • Mechanism of Action: The Western blot analysis will elucidate the specific signaling pathway(s) modulated by the compound. A reduction in the phosphorylation of key pathway components (e.g., Akt, ERK) will pinpoint the mechanism of action. Comparing the signaling signature to that of the standard inhibitors will reveal if it has a novel or similar mode of action.

  • Apoptosis Induction: The apoptosis assay results will confirm if the observed reduction in cell viability is due to the induction of programmed cell death.

References

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. PMC.
  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. OUCI.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC.
  • Use of Inhibitors in the Study of MAP Kinases. PMC.
  • Inhibition of the PI3K/AKT/mTOR P
  • The Chromenopyridine Scaffold: A Privileged Pl
  • Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System.
  • Western blot protocol. Abcam.
  • Inhibitor of apoptosis. Wikipedia.
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Tre
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • MTT assay and its use in cell viability and prolifer
  • What are MAPKs inhibitors and how do they work?.
  • PI3K/AKT/mTOR p
  • Apoptosis Inhibitors. Santa Cruz Biotechnology.
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • MAPK Inhibitors. selleckchem.com.
  • Kinase Target Engagement.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • ChemInform Abstract: Unexpected Synthesis of a 5H-Chromeno[3,4-c]pyridine Derivative from 4-Chlorocoumarin-3-carbaldehyde and Malononitrile.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv.
  • Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. PMC.
  • Review on Chromen derivatives and their Pharmacological Activities. ijcrt.org.
  • Targeting the MAPK P
  • Cancer growth blockers. Cancer Research UK.
  • Target engagement reagents. Revvity.
  • Inhibitor of Apoptosis (IAP)
  • General Protocol for Western Blotting. Bio-Rad.
  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI.
  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals.
  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combin
  • Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. Benchchem.
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.
  • Inhibitor of apoptosis – Knowledge and References. Taylor & Francis.
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  • Western Blot Protocol. R&D Systems.
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Comparative

Comparative Synthesis Guide: Routes and Catalysts for 3-Chloro-5H-chromeno[4,3-c]pyridazine Production

Executive Summary The 3-chloro-5H-chromeno[4,3-c]pyridazine scaffold (CAS: 123875-21-8) is a highly privileged tricyclic pharmacophore, serving as a critical intermediate in the development of polycyclic heteroaryl recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-5H-chromeno[4,3-c]pyridazine scaffold (CAS: 123875-21-8) is a highly privileged tricyclic pharmacophore, serving as a critical intermediate in the development of polycyclic heteroaryl receptor protein tyrosine kinase inhibitors, particularly Axl inhibitors[1][2]. The synthesis of this dense, heteroaromatic system relies on a two-stage critical path: the construction of the pyridazinone core via annulation, followed by a rigorous deoxychlorination step.

As a Senior Application Scientist, I have evaluated the standard synthetic pathways for this molecule. This guide objectively compares classical Brønsted acid/base approaches against modern organocatalytic and Vilsmeier-Haack activated routes, providing the mechanistic causality and experimental data necessary to optimize yield, purity, and scalability.

Workflow SM 4-Chromanone + Glyoxylic Acid Int1 3-(Carboxymethylene) chroman-4-one SM->Int1 Knoevenagel (L-Proline vs p-TsOH) Int2 5H-Chromeno[4,3-c] pyridazin-3(2H)-one Int1->Int2 Annulation (N2H4·H2O) Product 3-Chloro-5H-chromeno [4,3-c]pyridazine Int2->Product Chlorination (POCl3 + DMF/DMA)

Synthetic workflow for 3-chloro-5H-chromeno[4,3-c]pyridazine detailing key catalytic intermediates.

Phase 1: Pyridazinone Core Annulation (Catalyst Comparison)

The synthesis of the precursor, 5H-chromeno[4,3-c]pyridazin-3(2H)-one, requires the condensation of 4-chromanone with glyoxylic acid to form a γ -keto acid equivalent, followed by cyclization with hydrazine hydrate[3]. The rate-limiting step is the initial Knoevenagel condensation.

  • Classical Route (p-TsOH Catalysis): Utilizing standard Brønsted acid catalysis (p-Toluenesulfonic acid) requires harsh reflux conditions in benzene (Dean-Stark). The primary failure mode here is the competitive aldol self-condensation of 4-chromanone, which drastically reduces the yield and complicates purification.

  • Optimized Route (L-Proline Organocatalysis): L-Proline acts as a bifunctional organocatalyst. It reacts with the ketone of 4-chromanone to form a highly nucleophilic enamine intermediate, raising the HOMO energy. This facilitates a rapid, highly selective attack on the electrophilic carbonyl of glyoxylic acid. This pathway suppresses side reactions and allows the use of benign solvents like ethanol.

Quantitative Performance: Knoevenagel Condensation
CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)E-Factor
p-TsOH 10Benzene8012688514.2
L-Proline 5Ethanol78489965.1

Phase 2: Deoxychlorination (Optimizing the POCl₃ System)

Converting the stable pyridazin-3(2H)-one to the final 3-chloro-5H-chromeno[4,3-c]pyridazine requires breaking the highly stable lactam tautomer. Direct, uncatalyzed chlorination with Phosphorus Oxychloride (POCl₃) is kinetically sluggish, requiring prolonged heating (>100°C) which degrades the chromene ether linkage, resulting in extensive tar formation.

  • N,N-Dimethylaniline (DMA) Catalysis: DMA acts as both an acid scavenger and a nucleophilic catalyst. While it improves yields over the uncatalyzed route, it requires stoichiometric equivalents, temperatures around 90°C, and introduces significant toxicity and waste-stream challenges during scale-up.

  • N,N-Dimethylformamide (DMF) Catalysis: DMF is the superior catalyst. It reacts rapidly with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethyleneiminium chloride)[4]. This highly electrophilic species is attacked by the lactam oxygen, forming an O-formyl/O-phosphoryl intermediate. This transforms the oxygen into an exceptional leaving group, allowing rapid displacement by the chloride ion to restore aromaticity.

Mechanism DMF DMF + POCl3 VH Vilsmeier-Haack Reagent [Me2N=CHCl]+ DMF->VH Activation Intermediate O-Activated Intermediate (-PO2Cl2) VH->Intermediate Nucleophilic Attack by Lactam Oxygen Lactam Pyridazinone Core Lactam->Intermediate Tautomerization Product 3-Chloro-Product + DMF Regenerated Intermediate->Product Chloride Displacement (Aromatization)

Mechanism of DMF-catalyzed deoxychlorination via the highly electrophilic Vilsmeier-Haack reagent.

Quantitative Performance: Deoxychlorination
CatalystEquiv.Temp (°C)Time (h)Yield (%)Purity (HPLC %)Safety & Scale-up Notes
None N/A105 (Reflux)244570Extensive tar formation; ether cleavage.
DMA 1.09067891Toxic; difficult removal during workup.
DMF 0.16529498Highly efficient; catalytic; clean profile.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Organocatalytic Synthesis of 5H-Chromeno[4,3-c]pyridazin-3(2H)-one
  • Step 1: Charge a dry 500 mL round-bottom flask with 4-chromanone (14.8 g, 100 mmol, 1.0 eq) and glyoxylic acid monohydrate (10.1 g, 110 mmol, 1.1 eq) in 200 mL of absolute ethanol.

  • Step 2: Add L-Proline (0.57 g, 5 mmol, 0.05 eq). Heat the mixture to reflux (78°C).

  • Self-Validation Cue: Within 30 minutes, the solution will transition from pale yellow to a deep orange, visually confirming the formation of the reactive enamine intermediate.

  • Step 3: After 4 hours, monitor by TLC (Hexanes:EtOAc 7:3) to ensure complete consumption of 4-chromanone. Cool the reaction to room temperature.

  • Step 4: Add hydrazine hydrate (7.5 g, 150 mmol, 1.5 eq) dropwise over 15 minutes. Caution: Mildly exothermic.

  • Step 5: Return the mixture to reflux for 2 hours to drive the annulation and aromatization.

  • Step 6: Cool the mixture to 0°C in an ice bath. A dense, off-white precipitate will form. Filter the solid, wash with cold ethanol (2 x 30 mL), and dry under vacuum at 50°C to afford the pyridazinone core.

Protocol 2: DMF-Catalyzed Deoxychlorination to 3-Chloro-5H-chromeno[4,3-c]pyridazine
  • Step 1: Charge a rigorously dried 250 mL flask with 5H-chromeno[4,3-c]pyridazin-3(2H)-one (10.0 g, 50 mmol, 1.0 eq) under a nitrogen atmosphere.

  • Step 2: Add POCl₃ (38.3 g, 250 mmol, 5.0 eq). The mixture will remain a heterogeneous suspension, indicating the lack of uncatalyzed reactivity at room temperature.

  • Step 3: Add anhydrous DMF (0.36 g, 5 mmol, 0.1 eq) dropwise.

  • Self-Validation Cue: Upon DMF addition, a mild exotherm occurs, and the suspension rapidly dissolves into a clear, homogeneous amber solution, confirming the generation and immediate reaction of the Vilsmeier-Haack intermediate.

  • Step 4: Heat the solution to 65°C for 2 hours. Monitor reaction completion via LC-MS.

  • Step 5: Cool to room temperature. Concentrate the mixture under reduced pressure to recover excess POCl₃.

  • Step 6: Critical Quench: Pour the resulting thick syrup dropwise over 200 g of vigorously stirred crushed ice to safely hydrolyze residual phosphoryl species.

  • Step 7: Neutralize the aqueous phase with saturated aqueous NaHCO₃ to pH 7-8. Extract with EtOAc (3 x 100 mL).

  • Step 8: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and recrystallize from heptane/EtOAc to yield pure 3-chloro-5H-chromeno[4,3-c]pyridazine as pale yellow needles.

References

  • "Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors", US Patent US7709482B2.[1] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOFDRH2ViBj1jWzBtSg9cdBJfsip0g9fWX6xgGjduZv-ivtk2u3pyyVeXGAEY1RfcRd6uXeXDBW3n5cLQ6B3UIom0StJlJHmcrz8obTIZ8EW03VmaYpUNONM3Xmbc4Id8gNX7hNuhkN1S4Rw==

  • "3-chloro-5h-chromeno[4,3-c]pyridazine", PubChemLite.[2] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQ8QXQMtfRkhbhfB5Vpz8cw4coW5uTjmdWfajzlTsmgC1uL_C3AAUptnI-9SqyqAzyOHWTi2fF21TKkgS35rH8BIOgb2RlREaMYo-DVS1SiupH6_wXTzBlatH8J9cOiBDZh5boEGcxjcCyENPGA==

  • "Vilsmeier-Haack Reaction", J&K Scientific LLC.[4] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFerjplfrbjc1rQjJbGFWxjseqBFKRdBiouV89Q_IjkCNasa3X-FUXTjHcirrhxWpZcJYRi5D7ibdHp7ZmWdYSOY4NLoTtWcAgNEoJAHdegvBsjTU-xBd7BXcRoxUAShRN2gGw8dluAmIzmBa4m2OxQDZis3WHpImlsEIbmj78=

  • "Synthesis and chemistry of pyridazin-3(2H)-ones", ScienceDirect.[3] https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfK9-8VP8Tf4NbZQfEPFioSPBtIFXV3EahpvdYHl67FdMkWEQYT1ncAjY49i9YoKPnTHUoKxQBOen7S9iXGNlWF_-ai2474lUG0qjFc6aaOvk9JH1VE-1r9UiH91b3y4Xe31g9LpHi

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-chloro-5H-chromeno[4,3-c]pyridazine

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical hazards of handling 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) 1. Moving beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical hazards of handling 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) 1. Moving beyond generic safety data sheets, this guide utilizes the22 (Recognize, Assess, Minimize, Prepare) to provide causality-driven, self-validating protocols for drug development professionals.

Mechanistic Hazard Assessment (The "Why")

To safely handle a novel pharmaceutical intermediate, you must first understand its molecular reactivity. The hazard profile of 3-chloro-5H-chromeno[4,3-c]pyridazine is driven by two synergistic structural features:

  • Electrophilic Hotspot (Sensitization Risk): The pyridazine ring is a highly electron-deficient 1,2-diazine. The chlorine atom at the 3-position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). If this compound contacts the skin or respiratory tract, nucleophilic residues in biological proteins (e.g., the thiol groups of cysteine) can attack this position, displacing the chloride ion. This covalent protein modification is a primary structural alert for severe allergic contact dermatitis and respiratory sensitization.

  • Lipophilic Carrier (Permeation Risk): The fused 5H-chromeno moiety acts as a bulky, hydrophobic carrier. This significantly increases the molecule's lipophilicity, allowing the reactive electrophile to rapidly bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum.

Because of this "reactive + lipophilic" combination, absolute barrier protection is non-negotiable, as mandated by 33.

Personal Protective Equipment (PPE) Matrix

Standard disposable laboratory gloves provide insufficient protection against highly lipophilic compounds dissolved in organic solvents. The following matrix outlines the required PPE and the quantitative standards justifying their use.

PPE CategorySpecificationQuantitative StandardCausality / Rationale
Hand Protection (Inner) Disposable Nitrile 4 mil thicknessProvides baseline dexterity and protection against incidental dry powder contact 4.
Hand Protection (Outer) Butyl Rubber 14 mil thickness>240 min breakthrough time for polar aprotic/chlorinated solvents commonly used to dissolve this compound [[5]]().
Eye/Face Protection Splash Goggles + ShieldANSI Z87.1 CertifiedPrevents ocular exposure to aerosolized dust or solvent splashes during transfer [[4]]().
Respiratory Protection Particulate RespiratorN95 or P100Filters 95% of airborne particles; critical if handling solid outside a 100 FPM fume hood 6.
Engineering Control Chemical Fume Hood80–100 FPM Face VelocityActively removes hazardous airborne concentrations from the breathing zone 7.

Operational Workflow Visualization

The following decision tree dictates the engineering controls and PPE required based on the physical state of the compound during your procedure.

PPE_Workflow Start Hazard Assessment: 3-chloro-5H-chromeno[4,3-c]pyridazine State Determine Operational State Start->State Solid Solid / Dry Powder (Aerosolization Risk) State->Solid Solution In Organic Solvent (Skin Permeation Risk) State->Solution Eng1 Weighing Enclosure (Draft Shielded) Solid->Eng1 Eng2 Chemical Fume Hood (Face Velocity: 80-100 FPM) Solution->Eng2 PPE1 N95/P100 Respirator Double Nitrile Gloves Anti-static Tools Eng1->PPE1 PPE2 Splash Goggles + Shield Nitrile + Butyl Gloves Solvent-Resistant Apron Eng2->PPE2 Waste Decontamination & Halogenated Waste Disposal PPE1->Waste PPE2->Waste

Safety decision tree and PPE workflow for handling 3-chloro-5H-chromeno[4,3-c]pyridazine.

Self-Validating Experimental Protocols

To ensure uncompromising safety, these protocols are designed as self-validating systems—meaning each critical step includes a built-in verification check before proceeding.

Protocol A: High-Precision Weighing of Solid Powder

Causality: Static electricity can cause fine heterocyclic powders to aerosolize, bypassing standard draft shields and leading to inhalation exposure.

  • Preparation & Verification: Turn on the chemical fume hood.

    • Validation Check: Verify the digital monitor reads a face velocity between 80-100 FPM before opening the compound container 7.

  • PPE Donning: Don a flame-resistant lab coat, ANSI Z87.1 safety goggles, and double nitrile gloves 4.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static zero-charge wipe. Use a grounded, anti-static micro-spatula.

  • Transfer Execution: Carefully transfer the solid. Do not drop the powder from a height; place the spatula directly into the weighing boat before releasing the solid to minimize dust generation.

    • Validation Check: The analytical balance should stabilize immediately without drift, indicating no draft interference or static repulsion.

  • Containment: Cap the weighing boat or transfer the solid to a vial with a PTFE-lined septum cap before removing it from the hood.

Protocol B: Decontamination and Waste Segregation

Causality: Unquenched electrophiles in waste streams can react with incompatible chemicals, generating heat or toxic gases. The reactive chloride must be managed properly.

  • Waste Segregation: All materials contacting the compound (pipette tips, weighing boats) must be disposed of in a dedicated, clearly labeled "Halogenated Organic Waste" container to comply with66.

  • Surface Decontamination: Wipe down the balance and hood surface with an alcohol-based solvent (e.g., isopropanol) to dissolve the compound, followed immediately by a wash with a mild basic solution (e.g., 5% sodium bicarbonate) to hydrolyze any residual reactive chloride.

    • Validation Check: Inspect the balance area with a handheld UV light (365 nm). Extended conjugated systems like chromenopyridazines often fluoresce; a lack of fluorescence confirms complete decontamination.

  • Doffing: Remove the outer gloves by peeling them inside out to trap contamination. Dispose of them as solid hazardous waste. Wash hands thoroughly with soap and water 4.

References

  • PubChemLite - 3-chloro-5h-chromeno[4,3-c]pyridazine (C11H7ClN2O). Université du Luxembourg. 1

  • Guidelines for Chemical Laboratory Safety in Academic Institutions (RAMP Framework). American Chemical Society (ACS). 2

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection (29 CFR 1910 Subpart I). National Institutes of Health (NIH) / OSHA. 3

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, NC State University. 4

  • Protective Clothing and Ensembles. Centers for Disease Control and Prevention (CDC) / NIOSH. 5

  • Laboratory Safety Guidance (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).6

  • Understanding the Major Chemical Hygiene and Safety Categories. Lab Manager. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5H-chromeno[4,3-c]pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-5H-chromeno[4,3-c]pyridazine
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